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Cloderm

Cat. No.: B1215259
M. Wt: 495 g/mol
InChI Key: SXYZQZLHAIHKKY-UHFFFAOYSA-N
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Description

Historical Perspectives on Glucocorticoid Discovery and Synthetic Steroid Development

The journey into the world of corticosteroids began in 1930, with the first clinical evidence that extracts from animal adrenal glands could counteract human adrenal failure. researchgate.netnih.gov By 1940, chemical analyses, notably by researchers Kendall and Reichstein, had established that the adrenal cortex produces multiple steroid hormones, not just one. researchgate.netnih.gov These were broadly categorized into two groups: mineralocorticoids, which regulate salt and water retention, and glucocorticoids, which play a crucial role in counteracting shock and inflammation. researchgate.netwikipedia.orgrxlist.com A critical structural determinant for their function was identified as the presence or absence of an oxygen atom at the C11 position on the steroid skeleton. researchgate.netnih.gov

A landmark moment in pharmacology occurred in 1948 when cortisone (B1669442) was first used to treat a patient with rheumatoid arthritis. researchgate.netnih.gov This pioneering work by Philip Hench, Edward Kendall, and Tadeus Reichstein earned them the Nobel Prize in Physiology or Medicine in 1950 for their discoveries concerning the hormones of the adrenal cortex. wikipedia.orgresearchgate.net Following this breakthrough, the oral and intra-articular administration of cortisone and hydrocortisone (B1673445) began around 1950-1951. researchgate.netnih.gov The success of these natural hormones spurred intensive research into producing semi-synthetic versions, and between 1954 and 1958, six new synthetic steroids were introduced for systemic anti-inflammatory therapy. researchgate.netnih.govresearchgate.net This era marked a significant expansion in the therapeutic application of steroids and laid the groundwork for the development of more potent and specialized synthetic analogues.

Table 1: Key Milestones in Corticosteroid and Clobetasol (B30939) Propionate (B1217596) Research

Year Milestone Significance
1930 First clinical use of animal adrenocortical extract. researchgate.netnih.gov Demonstrated the potential to treat human adrenal failure.
1940 Corticosteroids categorized into two types. researchgate.netnih.gov Distinguished between mineralocorticoids and glucocorticoids.
1948 First use of cortisone for rheumatoid arthritis. nih.govbmj.com Opened the door for steroid therapy in inflammatory diseases.
1950 Nobel Prize awarded to Hench, Kendall, and Reichstein. wikipedia.orgresearchgate.net Recognized the discovery and isolation of cortisone.
1954-1958 Introduction of six synthetic steroids. researchgate.netnih.gov Marked the beginning of modern synthetic corticosteroid development.
1974 Clobetasol propionate first described in literature. drugbank.comnih.gov A new, highly potent topical corticosteroid was introduced to the research community.
1985 Clobetasol propionate granted FDA approval. drugbank.comnih.gov Formal recognition of the compound for therapeutic use.

Evolution of Clobetasol Propionate as a Research Compound

Clobetasol propionate emerged from the ongoing effort to create more potent synthetic corticosteroids. First described in scientific literature in 1974, it was developed as a topically active steroid and quickly became a subject of laboratory and clinical investigation. drugbank.comnih.govoup.com Early international clinical trials involving over a thousand patients sought to determine its optimal formulation for therapeutic use, comparing it directly with established corticosteroids of the time, such as betamethasone (B1666872) 17-valerate and fluocinonide. oup.com

These initial studies demonstrated that clobetasol propionate was a highly effective anti-inflammatory agent. oup.com It is a derivative of prednisolone, engineered to have a high specificity for glucocorticoid receptors. drugbank.comnih.gov The compound's potent activity led to its formal recognition by regulatory bodies, receiving FDA approval on December 27, 1985. drugbank.comnih.gov Since then, it has been widely used as a research tool and a reference standard in dermatological studies.

Classification within Synthetic Corticosteroid Research Frameworks

Corticosteroids are classified based on several criteria, including their chemical structure, route of administration, and biological potency. wikipedia.orgpharmacyfreak.com The primary division is between glucocorticoids, which primarily affect metabolism and inflammation, and mineralocorticoids, which regulate electrolyte balance. rxlist.commedicinenet.com Clobetasol propionate is classified as a synthetic glucocorticoid. nih.govnbinno.com

In dermatological research, topical corticosteroids are most commonly classified by their potency. This system typically divides them into four to seven classes, with Class I (or Group I) representing the most potent (superpotent) compounds. Clobetasol propionate is consistently placed in this highest potency class, making it one of the strongest topical steroids available for research and clinical use. duke.educornell.edu

From a chemical standpoint, clobetasol propionate is a halogenated steroid, containing both chlorine and fluorine atoms in its structure, which contributes to its high potency. nih.govnih.gov Specifically, it is the 17-propionate ester of the base molecule, clobetasol. nih.gov This structural classification is important in research, particularly in studies of allergic cross-reactivity between different steroid molecules. wikipedia.org

Table 2: Classification of Selected Corticosteroids

Compound Primary Class Potency Class (Topical) Chemical Sub-type
Hydrocortisone Glucocorticoid medicinenet.com Class VII (Least Potent) Natural, Non-halogenated wikipedia.org
Prednisone Glucocorticoid pharmacyfreak.com N/A (Systemic) Synthetic pharmacyfreak.com
Betamethasone Glucocorticoid pharmacyfreak.com Class I-III (High to Superpotent) Synthetic, Halogenated (Fluorinated) wikipedia.org
Triamcinolone (B434) Acetonide Glucocorticoid droracle.ai Class III-V (Medium to High Potency) Synthetic, Halogenated (Fluorinated), Acetonide wikipedia.org
Clobetasol Propionate Glucocorticoid nih.gov Class I (Superpotent) duke.educornell.edu Synthetic, Halogenated (Chlorinated & Fluorinated) nih.govnih.gov

Rationale for Continued Academic Investigation of Clobetasol Propionate

Despite being a well-established compound, clobetasol propionate remains a focus of significant academic research for several reasons. Its status as a superpotent corticosteroid makes it a benchmark compound against which new anti-inflammatory therapies are compared. duke.edu

A primary area of ongoing investigation is its mechanism of action. Research delves into how the clobetasol-receptor complex influences gene expression to inhibit the synthesis of pro-inflammatory mediators. nbinno.compatsnap.com This includes studying its effects on various immune cells like T-lymphocytes and macrophages. patsnap.com Furthermore, its antiproliferative properties are of great interest, particularly in the context of hyperproliferative skin disorders like psoriasis, where it helps normalize keratinocyte cell division. patsnap.comnih.gov

Another major research thrust is the development of novel drug delivery systems. Academic studies are exploring formulations such as nanoemulsions, microemulsions, and advanced gels to optimize the delivery of clobetasol propionate into the skin. nih.govresearchgate.netresearchgate.net The goals of this research are to enhance its efficacy, improve its localization within the skin, and potentially modulate its absorption characteristics. researchgate.net Studies also continue to examine the "reservoir effect," where the compound is retained in the stratum corneum, allowing for a prolonged duration of action. nih.gov This phenomenon is a key determinant of its pharmacodynamic profile and is an important consideration in the design of new topical formulations. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H36ClFO5 B1215259 Cloderm

Properties

IUPAC Name

[2-(9-chloro-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36ClFO5/c1-14-9-16-17-11-19(29)18-10-15(30)7-8-26(18,6)27(17,28)21(32)12-25(16,5)22(14)20(31)13-34-23(33)24(2,3)4/h7-8,10,14,16-17,19,21-22,32H,9,11-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZQZLHAIHKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860498
Record name 9-Chloro-6-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl 2,2-dimethylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Derivatization Research

Pioneering Synthetic Pathways of Clobetasol (B30939) Propionate (B1217596)

The synthesis of clobetasol propionate typically involves a series of chemical transformations starting from readily available corticosteroid precursors. Betamethasone (B1666872) and its 17-propionate ester are frequently reported starting materials in the synthesis of clobetasol propionate. wikipedia.orgmims.comguidetopharmacology.org The process generally involves modifications to the steroid skeleton, including the introduction of halogen atoms and the formation of the propionate ester at the C17 position. Current time information in Santa Cruz, CA, US.scribd.comsuchemindustries.co.inwikipedia.org

Key Precursors and Reaction Mechanisms

A common synthetic route to clobetasol propionate begins with betamethasone 17-propionate. wikipedia.orgmims.com One described method involves a sequence including cyclic ester hydrolysis, followed by sulfonation and chlorination at the C21 position. wikipedia.orgmims.com Sulfonation can be achieved using reagents such as p-toluenesulfonyl chloride in the presence of a base like triethylamine. wikipedia.org This step typically involves the formation of a sulfonate ester intermediate at the C21 hydroxyl group. Subsequent chlorination at this position can be facilitated by various reagents. For instance, methods utilizing bis(trichloromethyl) carbonate (BTC) with catalysts like zinc chloride, ferric chloride, or aluminum chloride have been reported for the chloroacetic reaction on a betamethasone 17-esterified product. mims.comfishersci.at Another approach involves the reaction of betamethasone 17-propionate sulfonate with anhydrous lithium chloride in a solvent like dimethylformamide. wikipedia.org These chlorination reactions generally proceed via nucleophilic substitution mechanisms, where a chloride source replaces a leaving group (such as a sulfonate) at the C21 position.

Halogenation Chemistry in Steroid Synthesis

Halogenation plays a critical role in enhancing the potency and modifying the pharmacokinetic profile of corticosteroids. In the case of clobetasol propionate, the presence of a fluorine atom at the C9 position and a chlorine atom at the C21 position are key structural features contributing to its high potency and increased resistance to metabolic deactivation. scribd.comsuchemindustries.co.infishersci.cafishersci.co.ukwikipedia.org The introduction of fluorine at C9 often occurs earlier in the synthesis pathway of the corticosteroid core structure, while chlorination at C21 is a later step, as seen in the synthesis from betamethasone derivatives. Research continues into developing more selective and efficient catalytic methods for halogenation in complex molecules like steroids. acs.orgresearchgate.netnih.gov

Exploration of Clobetasol Propionate Analogues and Derivatives

The exploration of clobetasol propionate analogues and derivatives is driven by the desire to optimize therapeutic efficacy, reduce systemic side effects, and improve drug delivery. Modifications to the basic corticosteroid structure, including changes to substituents and ester linkages, can significantly impact receptor binding affinity, metabolic stability, and lipophilicity. fishersci.cafishersci.co.ukstimson.orguni.lu

Design Principles for Structural Modification

The design of potent corticosteroid analogues involves strategic modifications to the steroid nucleus and its appended functional groups. Halogenation, particularly at positions C6, C9, and C21, is a well-established principle for increasing potency. fishersci.cafishersci.co.uk The introduction of double bonds, such as at the C1-C2 position, also enhances glucocorticoid activity. fishersci.ca Esterification of hydroxyl groups, notably at the C17 and C21 positions, is another crucial strategy employed to modulate lipophilicity, skin penetration, and duration of action. fishersci.castimson.orglabsolu.caergogenics.orgnih.govmsdvetmanual.comoup.com These modifications aim to create compounds with improved therapeutic indices and targeted delivery to the site of action.

Novel Esterification and Ethereal Linkage Strategies

Esterification at the C17 position with a propionate group is a defining characteristic of clobetasol propionate. Current time information in Santa Cruz, CA, US.scribd.comsuchemindustries.co.inwikipedia.org This ester linkage influences the compound's lipophilicity and its interaction with biological systems. The synthesis of corticosteroid esters typically involves the reaction of a corticosteroid alcohol with a carboxylic acid or a derivative thereof (e.g., acyl halide, anhydride) under suitable conditions, often with acid or base catalysis. While esterification is a widely explored strategy for creating clobetasol derivatives and other corticosteroids, research specifically detailing novel ethereal linkage strategies in the context of clobetasol derivatives is less prominent in the provided search results, which primarily focus on ester modifications.

Green Chemistry Approaches in Clobetasol Propionate Synthesis

Efforts have been directed towards developing more sustainable and environmentally friendly methods for the synthesis of clobetasol propionate. Traditional synthetic routes can involve multiple steps, hazardous reagents, and large quantities of solvents. wikipedia.orgmims.com Green chemistry approaches aim to minimize or eliminate the use and generation of hazardous substances.

Stereochemical Considerations in Synthesis and Biological Activity

Stereochemistry plays a crucial role in the synthesis and biological activity of steroid molecules, including clocortolone (B1669192) pivalate (B1233124), due to the presence of multiple chiral centers within the fused ring system numberanalytics.comnumberanalytics.com. The specific three-dimensional arrangement of atoms significantly influences the interaction of a steroid with biological receptors, which are themselves composed of chiral molecules michberk.comnih.gov. This stereospecificity can lead to different biological outcomes for different stereoisomers, ranging from comparable activity to one isomer being highly active while others are less active or even inactive michberk.com.

The synthesis of steroids often presents challenges in controlling the stereochemistry at various positions, particularly during the formation of the fused ring system and the introduction of functional groups numberanalytics.comnumberanalytics.com. Achieving the desired stereochemistry at each chiral center is critical for obtaining the biologically active form of the molecule numberanalytics.com. For clocortolone pivalate, key stereocenters are located throughout the steroid backbone, with specific configurations at positions like C-6 (fluoro group), C-9 (chloro group), C-11 (hydroxyl group), C-16 (methyl group), and C-17 (side chain attachment) wikipedia.org. The stereochemical outcome of reactions at these positions during synthesis directly impacts the final product's structure and, consequently, its biological activity.

Research into steroid synthesis has explored various strategies to achieve stereochemical control, including stereoselective cyclization reactions and functional group transformations rsc.orgbritannica.comthieme-connect.comrsc.orgresearchgate.net. For instance, acid-catalyzed cyclization of open-chain molecules with strategically placed double bonds can yield multiring structures with the required stereochemistry at ring fusions, mimicking biogenetic pathways britannica.com. Stereoselective epoxidation and subsequent epoxide ring opening with nucleophiles have also been employed to introduce functional groups at specific positions, such as C-11, with controlled stereochemistry researchgate.net.

Detailed research findings highlight the impact of stereochemistry on biological activity. While the search results did not provide specific comparative data tables on the biological activity of different stereoisomers of clocortolone pivalate itself, studies on other steroids and chiral molecules demonstrate the general principle. For example, research on methyl-substituted steroid analogs showed that the position and stereochemistry of methyl substituents significantly influenced their cytotoxic activity against cancer cell lines nih.gov. Similarly, studies on pesticide molecules with multiple chiral centers have shown that different stereoisomers can exhibit vastly different levels of activity and toxicity michberk.com. The biological activity of these compounds is intrinsically linked to the precise 3D arrangement of their atoms and functional groups, which dictates their binding affinity and efficacy at target sites michberk.comnih.gov.

Impurities in pharmaceutical compounds, including stereoisomers, can arise during the synthesis process and may have different biological activities compared to the desired product conicet.gov.ar. For clocortolone pivalate, a 6β-fluoro epimer has been detected as a process impurity conicet.gov.ar. The presence of such stereoisomeric impurities underscores the importance of stringent stereochemical control during synthesis and robust analytical methods, such as NMR spectroscopy, for characterization and purity assessment conicet.gov.ar.

The pivalate ester at the C21 position of clocortolone pivalate is a derivatization that affects the compound's properties, such as lipophilicity and absorption, and it acts as a prodrug that is converted to the active clocortolone in the body wikipedia.orgbenchchem.comresearchgate.net. While the pivalate esterification itself doesn't introduce a new chiral center at C21, the stereochemistry of the clocortolone core remains paramount for the biological activity of both the prodrug and the active form.

The synthesis of clocortolone pivalate, like other complex steroids, requires precise stereochemical control to ensure the correct configuration at its multiple chiral centers, which is essential for its intended biological activity as a topical corticosteroid wikipedia.orgwikipedia.orgnumberanalytics.comnumberanalytics.com.

Data Table:

While specific quantitative data comparing the biological activity of clocortolone pivalate stereoisomers was not found in the provided search results, the general principle of stereoisomerism impacting biological activity in steroids and other chiral molecules is well-established. The following table illustrates the concept of stereocenters in clocortolone pivalate based on its known structure wikipedia.org:

PositionFunctional Group/AtomStereochemistry
C-6Fluorine6α (implied by structure and synthesis of related corticosteroids)
C-8Carbon in ring junction8S
C-9Chlorine9α (implied by structure and synthesis of related corticosteroids)
C-10Methyl group / Ring junction10S
C-11Hydroxyl group11β
C-13Methyl group / Ring junction13S
C-14Carbon in ring junction14S
C-16Methyl group16R
C-17Carbon with side chain17S

Detailed Research Findings:

Research indicates that achieving the correct stereochemistry during steroid synthesis is a significant challenge due to the complex polycyclic structure and numerous chiral centers numberanalytics.comnumberanalytics.com. Methods for stereoselective synthesis are continuously being developed and refined rsc.orgthieme-connect.comrsc.orgresearchgate.net. The detection of a 6β-fluoro epimer as an impurity in clocortolone pivalate highlights that deviations in stereochemical control during manufacturing can occur, leading to the formation of stereoisomeric byproducts conicet.gov.ar. The biological activity of such impurities is of interest as they may have different pharmacological or toxicological profiles compared to the desired stereoisomer michberk.comnih.gov.

The relationship between stereostructure and biological activity is a fundamental principle in medicinal chemistry nih.gov. For steroid hormones and their analogs like clocortolone pivalate, the precise spatial arrangement of substituents on the steroid nucleus is critical for effective binding to glucocorticoid receptors and eliciting the desired anti-inflammatory response numberanalytics.combenchchem.com. Alterations in stereochemistry, even at a single chiral center, can impact receptor binding affinity, signal transduction, and ultimately, the therapeutic efficacy and safety profile of the compound.

Glucocorticoid Receptor (GR) Interactions

Upon entering the cell, clocortolone pivalate binds to the cytoplasmic GR, triggering a series of events essential for its downstream effects. patsnap.comdrugbank.complasticsurgerykey.com

Ligand Binding Dynamics and Affinity Studies

The binding of clocortolone pivalate to the GR induces a conformational change in the receptor. patsnap.comnih.gov This structural alteration is crucial for the subsequent steps in the signaling pathway. Studies on the structure and dynamics of clocortolone pivalate, including solid-state NMR measurements, have aimed to understand how its unique structural characteristics, such as halogenation at C4 and C13 and esterification at C20 with a pivalate group, contribute to its properties, including potentially enhancing GR binding affinity and cutaneous penetration. rsc.orgrsc.orgacs.org The presence of a double bond between C1 and C2 and a ketone group at C3 in the cyclohexadienone ring are also suggested to interact with specific residues (R611 and Q570) in the GR, potentially increasing binding affinity. nih.gov

Receptor Homodimerization and Nuclear Translocation

Following ligand binding and conformational change, the GR complex dissociates from chaperone proteins, such as heat shock proteins. wikidoc.orgnih.govplasticsurgerykey.com The activated GR then typically forms homodimers. wikidoc.orgplasticsurgerykey.comresearchgate.net This homodimerization is a critical step that enables the receptor complex to translocate from the cytoplasm into the cell nucleus. wikidoc.orgplasticsurgerykey.comebi.ac.ukcosmoderma.org Nuclear translocation is often facilitated by interactions with other proteins, such as FKBP52. plasticsurgerykey.com

Glucocorticoid-Responsive Element (GRE) Binding

Once inside the nucleus, the activated GR homodimer can directly interact with specific DNA sequences known as glucocorticoid response elements (GREs). wikidoc.orgnih.govplasticsurgerykey.comebi.ac.ukcosmoderma.orgufrgs.br GREs are typically located in the promoter regions of target genes. patsnap.complasticsurgerykey.com The binding of the GR-ligand complex to GREs is a primary mechanism by which glucocorticoids modulate gene transcription. patsnap.comdrugbank.comwikidoc.org

Genomic and Non-Genomic Signaling Pathways

The effects of clocortolone pivalate, like other glucocorticoids, are mediated through both genomic and non-genomic pathways. wikidoc.orgebi.ac.ukcosmoderma.orggoogleapis.com The genomic pathway involves direct interaction with DNA and regulation of gene expression, while non-genomic mechanisms typically involve more rapid cellular responses independent of gene transcription. ebi.ac.ukgoogleapis.com

Regulation of Gene Expression and Protein Synthesis

The binding of the GR homodimer to GREs can either activate or repress the transcription of target genes. patsnap.comdrugbank.comwikidoc.orgplasticsurgerykey.comufrgs.br This modulation of gene expression leads to altered synthesis of specific proteins. plasticsurgerykey.com For instance, clocortolone pivalate can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1, while suppressing the production of pro-inflammatory cytokines like interleukins, TNF-α, and interferon-gamma. patsnap.comdrugbank.com This genomic action is a major contributor to the anti-inflammatory and immunosuppressive effects of clocortolone pivalate. patsnap.compatsnap.com The GR can also indirectly influence gene expression by interacting with and inhibiting other transcription factors, such as NF-κB and AP-1, which are involved in the expression of pro-inflammatory genes. plasticsurgerykey.comresearchgate.net

Research findings highlight the impact of clocortolone pivalate on gene expression. Studies utilizing gene expression data, such as the LINCS L1000 database, have explored how clocortolone pivalate treatment affects gene profiles in various cell lines, including MCF7 cells. medsci.orgnih.gov These studies aim to predict molecular initiating events based on changes in gene expression. nih.gov

Molecular Cascade Modulation

Clocortolone pivalate modulates several molecular cascades crucial to the inflammatory response.

Phospholipase A2 Inhibition and Lipocortin Induction

A key mechanism by which clocortolone pivalate exerts its anti-inflammatory effects is through the induction of proteins that inhibit phospholipase A2 (PLA2). benchchem.comtaylorandfrancis.comdrugbank.com These inhibitory proteins are collectively known as lipocortins, or annexins, with lipocortin-1 (annexin-1) being a prominent example. patsnap.comwikipedia.orgnih.govbmj.com Glucocorticoids stimulate the synthesis of lipocortin-1, which in turn inhibits PLA2 activity. patsnap.comwikipedia.orgtaylorandfrancis.comnih.govbsb-muenchen.denih.govnih.gov PLA2 is an enzyme responsible for releasing arachidonic acid from cell membrane phospholipids (B1166683). benchchem.comtaylorandfrancis.comdrugbank.comnih.govpnas.org By inhibiting PLA2, clocortolone pivalate effectively reduces the availability of arachidonic acid, a critical precursor for various inflammatory mediators. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.compnas.org

Research findings highlight the role of lipocortins in mediating the anti-inflammatory actions of glucocorticoids. Studies have demonstrated that glucocorticoids induce the production of PLA2-inhibitory proteins in various tissues, and these proteins can mimic the anti-inflammatory effects of glucocorticoids in in vitro models. nih.govpnas.org

Arachidonic Acid Metabolism Pathway Regulation

By inhibiting PLA2 and thus reducing the release of arachidonic acid, clocortolone pivalate significantly impacts the arachidonic acid metabolism pathway. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.compnas.org Arachidonic acid is a central molecule in the production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.comlipidmaps.orgcvphysiology.comallergolyon.fr These eicosanoids are generated through enzymatic pathways such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. cvphysiology.comallergolyon.frmdpi.com

Prostaglandins and leukotrienes play diverse roles in inflammation, including increasing vascular permeability, attracting inflammatory cells, and mediating pain and swelling. cvphysiology.com By limiting the precursor arachidonic acid, clocortolone pivalate effectively reduces the biosynthesis of these pro-inflammatory molecules, thereby contributing to its anti-inflammatory effects. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.comresearchgate.net

A simplified overview of the arachidonic acid metabolism pathway and the point of intervention by clocortolone pivalate is shown in the table below:

Pathway ComponentRole in InflammationClocortolone Pivalate Effect
Membrane PhospholipidsSource of Arachidonic AcidIndirectly affected
Phospholipase A2 (PLA2)Releases Arachidonic Acid from phospholipidsInhibited (via Lipocortins)
Arachidonic AcidPrecursor for Prostaglandins and LeukotrienesReduced availability
Cyclooxygenase (COX)Metabolizes Arachidonic Acid to ProstaglandinsDownstream effect (reduced substrate)
Lipoxygenase (LOX)Metabolizes Arachidonic Acid to LeukotrienesDownstream effect (reduced substrate)
ProstaglandinsMediate various inflammatory responsesReduced production
LeukotrienesMediate various inflammatory responses (e.g., chemotaxis, bronchoconstriction)Reduced production

Cytokine Production Modulation

Clocortolone pivalate, like other corticosteroids, suppresses the production of various pro-inflammatory cytokines. patsnap.comnih.govwikipedia.orgbenchchem.com Cytokines such as interleukins (e.g., IL-1β, IL-2, IL-6, IL-8) and tumor necrosis factor-alpha (TNF-α) are crucial signaling molecules that orchestrate and amplify the inflammatory response. patsnap.comwikipedia.orgjaypeedigital.com

By modulating gene expression, clocortolone pivalate downregulates the synthesis of these cytokines, thereby reducing the inflammatory cascade. patsnap.comnih.govwikipedia.orgbenchchem.com This suppression of cytokine production contributes significantly to the immunosuppressive and anti-inflammatory actions of the compound. patsnap.comnih.govwikipedia.orgbenchchem.comresearchgate.net

Nuclear Factor Kappa-Light-Chain-Enhancer (NF-κB) Pathway Interactions

Corticosteroids, including clocortolone pivalate, interact with the Nuclear Factor Kappa-Light-Chain-Enhancer (NF-κB) pathway, a key regulator of inflammatory and immune responses. wikipedia.orgjaypeedigital.com NF-κB is a transcription factor that controls the expression of genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and other mediators. wikipedia.orgjaypeedigital.com

Glucocorticoids can inhibit NF-κB activity through several mechanisms. One primary mechanism involves the induction of IκB (Inhibitor of NF-κB) proteins, which sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. jaypeedigital.com Additionally, the activated glucocorticoid receptor complex can directly interact with NF-κB, further inhibiting its transcriptional activity. wikipedia.orgjaypeedigital.com This inhibition of the NF-κB pathway is a critical component of the immunosuppressive effects of clocortolone pivalate. wikipedia.org

Direct Cellular Interactions

Beyond modulating molecular cascades, clocortolone pivalate also directly influences the activity of various immune cells.

Lymphocyte Activity Modulation

Clocortolone pivalate exerts immunosuppressive effects by modulating the activity and proliferation of lymphocytes, particularly T-lymphocytes. patsnap.com Corticosteroids are known to suppress cell-mediated immunity by inhibiting genes that code for various cytokines essential for lymphocyte function and proliferation, such as IL-2. wikipedia.org They can also induce apoptosis (programmed cell death) in susceptible lymphocyte populations. jaypeedigital.comresearchgate.net

By reducing the activity and numbers of lymphocytes, clocortolone pivalate dampens the immune response that contributes to chronic inflammation and autoimmune skin disorders. patsnap.comnih.govwikipedia.org This modulation of lymphocyte activity is a significant aspect of its therapeutic utility in inflammatory dermatoses. patsnap.comnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
Clocortolone Pivalate5282493
Arachidonic Acid444899

Note: While other molecules and proteins like Phospholipase A2, Lipocortin (Annexin-1), various cytokines (e.g., IL-1β, TNF-α), and NF-κB are discussed in the mechanisms, the request specifically asks for compound names and their CIDs in the final table. Phospholipase A2, Lipocortin, cytokines, and NF-κB are proteins, not chemical compounds with a single PubChem CID in this context.## Molecular and Cellular Mechanisms of Clocortolone Pivalate

Clocortolone pivalate, a synthetic glucocorticoid corticosteroid ester, is widely used in dermatology for its potent anti-inflammatory and immunosuppressive properties. wikipedia.orgpatsnap.com Its therapeutic actions are mediated through complex interactions at the molecular and cellular levels, primarily involving the modulation of gene expression and subsequent downstream effects on inflammatory and immune pathways. patsnap.comnih.govnih.gov

Molecular and Cellular Mechanisms of Action

Molecular Cascade Modulation

Clocortolone pivalate exerts its anti-inflammatory effects by modulating several key molecular cascades involved in the generation and amplification of inflammatory signals.

Phospholipase A2 Inhibition and Lipocortin Induction

A crucial aspect of clocortolone pivalate's mechanism is its ability to inhibit the activity of phospholipase A2 (PLA2). benchchem.comtaylorandfrancis.comdrugbank.com This inhibition is not direct but is mediated through the induction of a group of proteins collectively known as lipocortins, or annexins, particularly lipocortin-1 (annexin-1). patsnap.comwikipedia.orgnih.govbmj.com Glucocorticoids, including clocortolone pivalate, enhance the synthesis of these anti-inflammatory proteins. patsnap.comwikipedia.orgtaylorandfrancis.comnih.govbsb-muenchen.denih.govnih.gov Lipocortin-1 then acts to suppress PLA2 activity. patsnap.comwikipedia.orgtaylorandfrancis.comnih.govbsb-muenchen.denih.govnih.gov PLA2 is a pivotal enzyme in the inflammatory cascade, responsible for cleaving membrane phospholipids (B1166683) to release arachidonic acid. benchchem.comtaylorandfrancis.comdrugbank.comnih.govpnas.org By inducing lipocortin synthesis and consequently inhibiting PLA2, clocortolone pivalate effectively limits the availability of arachidonic acid, the precursor for a variety of potent inflammatory mediators. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.compnas.org

Detailed research findings have consistently shown that glucocorticoids induce PLA2-inhibitory proteins that can replicate the anti-inflammatory effects observed with steroid treatment in various experimental models. nih.govpnas.org This induction of lipocortins is considered a primary mechanism by which these compounds exert their anti-inflammatory actions. wikipedia.org

Arachidonic Acid Metabolism Pathway Regulation

The reduction in free arachidonic acid levels due to PLA2 inhibition by induced lipocortins has a significant impact on the arachidonic acid metabolism pathway. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.compnas.org Arachidonic acid serves as the primary substrate for the biosynthesis of eicosanoids, a class of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.comlipidmaps.orgcvphysiology.comallergolyon.fr These mediators are produced through enzymatic pathways, notably the cyclooxygenase (COX) pathway leading to prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway yielding leukotrienes. cvphysiology.comallergolyon.frmdpi.com

Prostaglandins and leukotrienes are key players in the inflammatory response, contributing to vasodilation, increased vascular permeability, chemotaxis of inflammatory cells, and the sensation of pain and itching. cvphysiology.com By limiting the initial step of arachidonic acid release, clocortolone pivalate effectively reduces the downstream production of these pro-inflammatory eicosanoids, thereby mitigating the inflammatory process. patsnap.combenchchem.comtaylorandfrancis.comdrugbank.comresearchgate.net

The table below summarizes the impact of clocortolone pivalate on the key components of the arachidonic acid metabolism pathway:

Pathway ComponentRole in InflammationClocortolone Pivalate Effect
Membrane PhospholipidsSource of esterified Arachidonic AcidIndirectly affected by reduced cleavage
Phospholipase A2 (PLA2)Hydrolyzes phospholipids to release Arachidonic AcidActivity inhibited via induced Lipocortins patsnap.comwikipedia.orgtaylorandfrancis.comnih.govbsb-muenchen.denih.govnih.gov
Arachidonic AcidPrecursor for Prostaglandins, Thromboxanes, and LeukotrienesReduced availability due to PLA2 inhibition patsnap.combenchchem.comtaylorandfrancis.comdrugbank.compnas.org
Cyclooxygenase (COX)Enzymes converting Arachidonic Acid to Prostaglandins and ThromboxanesDownstream reduction in substrate leads to decreased product formation researchgate.net
Lipoxygenase (LOX)Enzymes converting Arachidonic Acid to LeukotrienesDownstream reduction in substrate leads to decreased product formation researchgate.net
ProstaglandinsMediate vasodilation, pain, fever, and other inflammatory signalsReduced production patsnap.combenchchem.comtaylorandfrancis.comdrugbank.comresearchgate.net
LeukotrienesMediate chemotaxis, bronchoconstriction, and increased vascular permeabilityReduced production patsnap.combenchchem.comtaylorandfrancis.comdrugbank.comresearchgate.net

Cytokine Production Modulation

Clocortolone pivalate significantly modulates the production of cytokines, which are critical signaling proteins that regulate immune and inflammatory responses. patsnap.comnih.govwikipedia.orgbenchchem.com It primarily acts to suppress the synthesis of various pro-inflammatory cytokines, including interleukins (such as IL-1β, IL-2, IL-6, and IL-8) and tumor necrosis factor-alpha (TNF-α). patsnap.comwikipedia.orgjaypeedigital.com These cytokines are central to initiating and propagating inflammation, recruiting immune cells, and amplifying immune responses. patsnap.comwikipedia.orgjaypeedigital.com

Nuclear Factor Kappa-Light-Chain-Enhancer (NF-κB) Pathway Interactions

The Nuclear Factor Kappa-Light-Chain-Enhancer (NF-κB) pathway is a key transcriptional regulator involved in the expression of numerous genes related to inflammation, immunity, and cell survival. wikipedia.orgjaypeedigital.com Clocortolone pivalate interacts with this pathway, contributing to its immunosuppressive effects. wikipedia.orgjaypeedigital.com Glucocorticoids can inhibit NF-κB activity through multiple mechanisms. One prominent mechanism involves the induction of IκB proteins, which are inhibitors of NF-κB. jaypeedigital.com Increased levels of IκB sequester NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent binding to target gene promoters. jaypeedigital.com Furthermore, the activated glucocorticoid-receptor complex can directly interact with NF-κB subunits in the nucleus, interfering with their ability to activate transcription. wikipedia.orgjaypeedigital.com By inhibiting the NF-κB pathway, clocortolone pivalate reduces the expression of a wide array of pro-inflammatory genes regulated by this transcription factor. wikipedia.orgjaypeedigital.com

Direct Cellular Interactions

In addition to modulating molecular cascades, clocortolone pivalate directly influences the function and activity of various immune cells.

Lymphocyte Activity Modulation

Clocortolone pivalate exerts immunosuppressive effects, partly by modulating the activity and proliferation of lymphocytes, particularly T-lymphocytes, which are central mediators of cell-mediated immunity. patsnap.com Corticosteroids are known to suppress lymphocyte function by inhibiting the production of cytokines essential for their activation, growth, and differentiation, such as interleukin-2 (B1167480) (IL-2). wikipedia.org They can also promote apoptosis in certain lymphocyte subsets, leading to a reduction in their numbers. jaypeedigital.comresearchgate.net

By reducing the activity and proliferation of lymphocytes, clocortolone pivalate helps to dampen the exaggerated immune responses that contribute to the pathogenesis of inflammatory and autoimmune skin conditions. patsnap.comnih.govwikipedia.org This modulation of lymphocyte activity is a significant component of its therapeutic efficacy in these dermatoses. patsnap.comnih.gov

Fibroblast Proliferation Inhibition

Glucocorticoids, including clocortolone pivalate, exert their inhibitory effects on fibroblast proliferation through complex molecular and cellular mechanisms. Research indicates that this inhibition involves the modulation of the cell cycle, specifically prolonging the G1 phase oup.comoup.com. This cell cycle arrest is associated with, and likely caused by, the inhibition of phosphorylation of the retinoblastoma protein (pRb), a key tumor suppressor gene product oup.comoup.com.

While glucocorticoids inhibit pRb phosphorylation, studies have shown no detectable change in the expression levels of cyclin D1, cyclin D2, or cyclin D3 in fibroblastic cells treated with glucocorticoids like dexamethasone (B1670325) (another synthetic glucocorticoid) oup.comnih.gov. Furthermore, cyclin-dependent kinase-4 (Cdk4) and Cdk6 are not downregulated, and the abundance of cyclin D/Cdk4 complexes remains unchanged oup.comnih.gov.

The inhibition of pRb kinase activity appears to be linked to an increase in the abundance of the cyclin kinase inhibitor p21Cip1 oup.comoup.comnih.gov. The amount of Cdk4 bound to p21Cip1 increases rapidly after the addition of glucocorticoids, and the activity of the Cdk4-pRb kinase decreases in parallel oup.comnih.gov. These findings suggest that the inhibition of fibroblast proliferation by glucocorticoids is due to the induction of p21Cip1, which then binds to and inactivates cyclin D/Cdk4 complexes oup.comoup.comnih.gov. The abundance of p21 mRNA has been shown to increase significantly (around 5-fold) within a few hours of glucocorticoid administration oup.comnih.gov. This effect is dependent on the presence of a functional glucocorticoid receptor oup.comnih.gov.

The antiproliferative effect of glucocorticoids in fibroblasts is also linked to the activation of C/EBP-alpha and p21Waf1/Cip1, requiring C/EBP-alpha activity atsjournals.org. Studies using primary human lung fibroblasts have shown that in subconfluent cells, glucocorticoids like dexamethasone activate the nuclear accumulation and DNA binding of the glucocorticoid receptor, which interacts with a specific C/EBP-alpha isoprotein. This interaction leads to the upregulation of p21Waf1/Cip1 expression and subsequent suppression of proliferation atsjournals.org.

Beyond directly inhibiting proliferation, glucocorticoids also interfere with collagen synthesis, a process carried out by fibroblasts medscape.comjwatch.orgoamjms.eunih.gov. Excess glucocorticoids have been recognized to significantly inhibit collagen synthesis nih.gov. This is thought to occur, at least partially, through the glucocorticoid receptor and its target genes nih.gov. Studies have identified specific genes that are transcriptionally upregulated in dermal fibroblasts treated with dexamethasone and are potentially involved in the inhibition of collagen synthesis nih.gov.

While the precise mechanism can be influenced by factors such as cell density and the presence of growth factors, the core mechanism involves the glucocorticoid receptor-mediated induction of cell cycle inhibitors like p21Cip1, leading to G1 phase arrest and reduced fibroblast proliferation oup.comoup.comnih.govatsjournals.org.

Detailed research findings highlight the impact of glucocorticoids on fibroblast activity. For instance, studies on the effect of topical corticosteroids on fibroblast and type III collagen expression in animal models have shown a significant reduction in the number of fibroblasts following corticosteroid application oamjms.eu. The timing of application was found to influence the extent of this reduction oamjms.eu.

Data from research on glucocorticoid effects on fibroblasts can be summarized as follows:

Table 1: Effects of Glucocorticoids on Fibroblast Cell Cycle Regulators

Cell Cycle RegulatorEffect of Glucocorticoid TreatmentObserved ChangeReference
G1 PhaseProlongationIncrease oup.comoup.com
pRb PhosphorylationInhibitionDecrease oup.comoup.com
Cyclin D1, D2, D3No change in expressionNone detected oup.comnih.gov
Cdk4, Cdk6No downregulationNone detected oup.comnih.gov
Cyclin D/Cdk4 ComplexesNo change in abundanceNone detected oup.comnih.gov
p21Cip1 (mRNA)Induction~5-fold increase oup.comnih.gov
p21Cip1 (Protein)Increased abundanceIncrease oup.comoup.comnih.gov
Cdk4 bound to p21Cip1Increased bindingIncrease oup.comnih.gov
Cdk4-pRb Kinase ActivityDecreaseDecrease oup.comnih.gov
p27Kip1Remains constantNo change oup.comnih.gov

Table 2: Observed Effects of Topical Corticosteroids on Fibroblast Numbers

Study TypeAnimal Model / Cell TypeTreatmentObserved Effect on Fibroblast NumberReference
Experimental StudyOryctolagus cuniculus (Deep Dermal Burn Model)Topical Corticosteroid ApplicationSignificant reduction oamjms.eu
In vitro StudyHuman Dermal FibroblastsDexamethasoneInhibition of proliferation atsjournals.org
In vitro StudyMouse L929 FibroblastsDexamethasoneDecreased proliferation rate oup.comoup.com

Pharmacodynamics at the Sub Organismal and Cellular Level

In Vitro Cellular Responses to Clobetasol (B30939) Propionate (B1217596)

Studies utilizing in vitro and ex vivo models are crucial for understanding the cellular effects of Clobetasol Propionate. These models allow for the assessment of responses to specific stimuli and drug penetration and efficacy. reading.ac.ukmdpi.com

Anti-Inflammatory Effects in Cell Culture Models

Clobetasol Propionate demonstrates dose-dependent suppression of T cell cytokine secretion, including interleukin (IL)-12, and to a lesser extent, IL-6 and tumour necrosis factor (TNF)-α, in vitro. tga.gov.au It also inhibits T cell-mediated inflammation in isolated dendritic cells. tga.gov.au Topical corticosteroids like Clobetasol Propionate act as anti-inflammatory agents by multiple mechanisms, including decreasing the density of mast cells, reducing chemotaxis and activation of eosinophils, decreasing cytokine production by various immune cells (lymphocytes, monocytes, mast cells, and eosinophils), and inhibiting the metabolism of arachidonic acid. gskstatic.comnafdac.gov.ng In studies comparing Clobetasol Propionate with other substances, such as osthole, for counteracting inflammation in normal human epithelial keratinocytes (NHEK) and normal human dermal fibroblasts (NHDF), Clobetasol Propionate showed comparable effects in decreasing IL-1β secretion induced by histamine (B1213489) or LPS stimulation. dovepress.com

Antiproliferative Effects in Cellular Systems

At high concentrations (10-25 µg/mL), Clobetasol Propionate has been shown to reduce the proliferation of human fibroblasts in vitro. tga.gov.au It also reduced the secretion of acid mucopolysaccharide and collagen synthesis in vitro. tga.gov.au In the epidermis of hairless mice, topical application of Clobetasol Propionate dose-dependently (0.0001-0.1%) inhibited local DNA synthesis. tga.gov.au The antiproliferative effects of topical glucocorticoids are mediated by the inhibition of DNA synthesis and mitosis in several cell types. nih.gov This antimitotic effect is considered non-cell cycle specific. nih.gov While the exact mechanism of the antiproliferative action is not fully clear, it may involve both the suppression of cytokine effects and the blockade of cytokine expression. nih.gov Studies using poly(lactic acid) fibers for sustained drug delivery have also investigated the release of Clobetasol Propionate in a cellular culture system with fibroblasts, noting that the drug entered the cells. mdpi.com

Vasoconstrictive Actions in Isolated Tissues

Clobetasol Propionate is known for its vasoconstrictive properties. nih.govsandoz.comgskstatic.comnafdac.gov.ng This topical synthetic corticosteroid possesses vasoconstriction potential significantly higher than hydrocortisone (B1673445). nih.gov Topical glucocorticoid products induce local changes in the skin, including vasoconstriction. fda.gov Clobetasol Propionate products are generally considered among the most potent corticosteroids as determined by vasoconstriction in the skin. fda.gov Limited safety pharmacology studies have indicated no remarkable effects of Clobetasol Propionate on smooth muscle in vitro at high concentrations (100 mg/mL). tga.gov.au

Modulation of Cellular Signaling Pathways

Clobetasol Propionate, like other glucocorticoids, influences cellular signaling pathways primarily through its interaction with the glucocorticoid receptor.

Dual-Specificity Protein Phosphatase (DUSP) Activity

The genomic pathway activated by glucocorticoids, including Clobetasol Propionate, promotes the transcription of genes with anti-inflammatory functions. mdpi.comnih.gov Among these genes is dual-specificity protein phosphatase 1 (DUSP-1). mdpi.comnih.gov DUSP1 is a key regulator of the MAPK pathway, responsible for dephosphorylating and inactivating p38, ERK, and JNK, thereby controlling the extent of inflammatory responses. tandfonline.com In inflammatory conditions like psoriasis, impaired DUSP1 regulation contributes to persistent inflammation and disrupted skin cell turnover. tandfonline.com Glucocorticoids induce DUSP-1 to suppress inflammation. nih.gov

Tyrosine Aminotransferase (TAT) and Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Induction

Glucocorticoids activate glucocorticoid receptors, leading to downstream effects that promote the transcription of anti-inflammatory genes, including tyrosine aminotransferase (TAT) and phosphoenolpyruvate carboxykinase (PEPCK). nih.govdrugbank.com These enzymes are involved in gluconeogenesis. oncotarget.comnih.gov The promotion of anti-inflammatory functions, such as the induction of PEPCK, DUSP-1, and TAT, occurs after the transcription of genes via GR dimerization, palindromic promoter sequence binding, and glucocorticoid-responsive elements (GREs). mdpi.com

Effects on Immune Cell Function (In Vitro/Pre-Clinical Models)

While corticosteroids like clocortolone (B1669192) pivalate (B1233124) are known for their general immunosuppressive and anti-inflammatory effects, specific details regarding its effects on immune cell function at the level of innate immune system modulation and inflammatory gene expression regulation as distinct mechanisms were not extensively detailed in the search results in the context of clocortolone pivalate itself wikipedia.org.

Microsomal Enzyme Induction and Inhibition (In Vitro)

Information specifically on the induction or inhibition of microsomal enzymes by clocortolone pivalate in in vitro studies was not found in the search results. The provided search result nih.gov mentions the effect of other antifungal drugs like fluconazole (B54011) and itraconazole (B105839) on hepatic microsomal enzymes, but not clocortolone pivalate.

Selective Inhibition of Cytochrome P450 Isoforms (e.g., CYP3A5)Specific research data demonstrating the selective inhibition of Cytochrome P450 isoforms, such as CYP3A5, by clocortolone pivalate was not available in the search results.

While the searches provided general information about Cloderm as a corticosteroid amazonaws.comethernet.edu.et and touched upon the involvement of heme in various biological processes, including interactions with other drug classes like antifungals acs.org, or the role of heme in cellular processes influenced by glucocorticoids ashpublications.orgnih.gov, they did not yield specific data or research findings detailing how clocortolone pivalate forms complexes directly with heme as a mechanism for its therapeutic effects. The primary mechanisms of action for corticosteroids generally involve binding to intracellular glucocorticoid receptors ethernet.edu.etacs.org.

Therefore, it is not possible to provide a detailed article section on "4.4.2. Heme-Mediated Complex Formation" for this compound based on the information obtained from the conducted searches.

Biochemical Pathways and Metabolism Research in Vitro/theoretical

Hepatic Microsomal Enzyme Systems in Steroid Metabolism

The metabolism of corticosteroids, including clocortolone (B1669192) pivalate (B1233124), primarily occurs in the liver. nih.govdrugbank.com Once absorbed, topical corticosteroids are processed through pharmacokinetic pathways that are similar to those of corticosteroids administered systemically. nih.govdrugbank.com This metabolic process is facilitated by a collection of enzymes located in the endoplasmic reticulum of liver cells, collectively known as the hepatic microsomal enzyme system. news-medical.net

The principal enzymes within this system responsible for steroid metabolism are the Cytochrome P450 (CYP450) family of enzymes. news-medical.net These hemoproteins are crucial for catalyzing the oxidation of a wide variety of substances, including endogenous compounds like steroids. news-medical.net The CYP450 system, along with other microsomal enzymes such as UDP-glucuronosyltransferases (UGTs), plays a central role in the biotransformation of corticosteroids, preparing them for excretion. news-medical.net While corticosteroids as a class are substrates for these enzymes, specific research identifying the exact CYP450 isozymes involved in clocortolone pivalate metabolism is not extensively detailed in publicly available literature.

Table 1: Key Enzyme Systems in Hepatic Steroid Metabolism

Enzyme System Location Key Enzymes Role in Steroid Metabolism

Predicted Metabolic Transformations

Based on the known metabolic pathways of other corticosteroids, several transformations are predicted for clocortolone pivalate. nih.gov These reactions are primarily catabolic, aiming to deactivate the steroid and increase its water solubility for easier excretion.

Reduction of Double Bonds and Ketone Groups

A common metabolic route for corticosteroids involves the reduction of double bonds within the steroid's A-ring and the reduction of ketone groups. nih.gov For instance, studies on the related compound tixocortol (B133387) pivalate show a reduction of the 3-keto, delta-4 system and the C-20 carbonyl group. nih.gov It is therefore predicted that clocortolone pivalate would undergo similar reductive processes, which would significantly decrease its glucocorticoid activity.

Hydroxylation Reactions

Hydroxylation, the addition of a hydroxyl (-OH) group, is a key Phase I metabolic reaction catalyzed by CYP450 enzymes. news-medical.net The molecular structure of clocortolone already features a critical β-hydroxylation at the C-11 position, which is vital for its anti-inflammatory activity. wikipedia.orgnih.gov Further hydroxylation reactions at other positions on the steroid nucleus are possible metabolic steps, serving to increase the molecule's polarity.

Conjugation Pathways

Following Phase I transformations, corticosteroid metabolites are typically conjugated with hydrophilic molecules, a Phase II metabolic process that further increases their water solubility and facilitates their elimination from the body. nih.gov

Glucuronidation Mechanisms

Glucuronidation is a major conjugation pathway for steroids. nih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which is part of the hepatic microsomal system, to attach a glucuronic acid moiety to the steroid metabolite. news-medical.net Research on other corticosteroids has shown that metabolites are extensively conjugated as glucuronides before excretion. nih.gov It is highly probable that the hydroxyl groups on clocortolone metabolites serve as attachment points for glucuronic acid.

Sulfation Reactions

Sulfation is another significant Phase II conjugation reaction for steroids. nih.gov This pathway is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to a hydroxyl group on the steroid metabolite. Studies on tixocortol pivalate have confirmed that its metabolites are found as sulfo-conjugates in urine. nih.gov Therefore, it is anticipated that clocortolone metabolites are also subject to sulfation, forming inactive and readily excretable compounds. nih.gov

Table 2: Predicted Metabolic Reactions for Clocortolone

Metabolic Phase Reaction Type Predicted Transformation
Phase I Reduction Reduction of the A-ring double bond and 3-keto group; Reduction of the C-20 ketone.
Phase I Hydroxylation Potential for additional hydroxylation at various sites on the steroid nucleus.
Phase II Glucuronidation Conjugation of hydroxyl groups with glucuronic acid.

Table of Mentioned Compounds

Compound Name
Clocortolone
Clocortolone Pivalate
Cortisol
Tixocortol Pivalate
UDP-glucuronosyltransferases (UGTs)
Cytochrome P450 (CYP450)
Sulfotransferases (SULTs)

Excretion Pathways of Metabolites (Theoretical/In Vitro)

Following biotransformation, the resulting metabolites of Cloderm (clocortolone pivalate) are eliminated from the body through various excretion pathways. Theoretical and in vitro research on corticosteroids provides a framework for understanding the elimination of clocortolone pivalate metabolites. The primary routes of excretion for corticosteroid metabolites are through the kidneys into urine and through the liver into bile, which is then eliminated via feces. nih.govdrugbank.com The chemical modifications that occur during metabolism, particularly conjugation, are crucial for facilitating the removal of these compounds from the body.

Once systemically absorbed, topical corticosteroids like clocortolone pivalate are handled by pharmacokinetic pathways similar to corticosteroids administered systemically. nih.gov They are metabolized mainly in the liver and subsequently excreted by the kidneys. nih.govdrugbank.com A portion of the metabolites of some topical corticosteroids is also excreted in the bile. nih.gov

Theoretical understanding of steroid metabolism indicates that to be efficiently excreted in urine and bile, the lipophilic steroid molecule must undergo metabolic conversions to increase its water-solubility. This is primarily achieved through phase II conjugation reactions, where metabolites are combined with hydrophilic molecules such as glucuronic acid or sulfate. These conjugated metabolites are then more readily transported out of the body.

While specific in vitro studies on the excretion of clocortolone pivalate metabolites are not extensively documented in publicly available literature, the metabolic fate of structurally similar corticosteroids, such as tixocortol pivalate, offers significant insights. A study on tixocortol pivalate revealed that after oral administration, the compound was extensively metabolized, and no unchanged drug was detected in the urine. nih.gov All identified metabolites were in the form of sulfo- and glucurono-conjugates. nih.gov The primary metabolic transformations included reduction of the 3-keto, delta 4 system, reduction of the C-20 carbonyl group, oxidation of the C-11 alcohol, and cleavage of the side chain at C-17. nih.gov It is theoretically plausible that clocortolone pivalate undergoes similar biotransformations, leading to the formation of various metabolites that are then conjugated for excretion.

The principal pathways for the excretion of these conjugated metabolites are renal and biliary. The kidneys filter the blood, and the water-soluble glucuronide and sulfate-conjugated metabolites are efficiently removed from the bloodstream and excreted in the urine. The biliary pathway involves the transport of metabolites from the liver into the bile, which is then released into the small intestine and ultimately eliminated in the feces.

The table below summarizes the theoretical excretion pathways for the metabolites of clocortolone pivalate, based on the general principles of corticosteroid metabolism and findings from related compounds.

Excretion PathwayType of MetabolitesMechanism of Excretion
Renal (Urine) Glucuronide-conjugated metabolites, Sulfate-conjugated metabolitesGlomerular filtration and tubular secretion of water-soluble conjugates.
Biliary (Feces) Glucuronide-conjugated metabolites, Sulfate-conjugated metabolitesActive transport from hepatocytes into bile for subsequent elimination.

Structure Activity Relationship Sar and Computational Studies

Influence of Halogenation on Glucocorticoid Potency and Selectivity

Halogenation is a key strategy in the design of potent corticosteroids, and its impact is highly dependent on the position and nature of the halogen atom. nih.gov The presence of halogens can significantly enhance the anti-inflammatory activity compared to non-halogenated counterparts like hydrocortisone (B1673445). researchgate.net

While the outline specifies chlorine at C-9 and fluorine at C-6, it is crucial to clarify the actual structure of Clobetasol (B30939) Propionate (B1217596), which is 21-chloro-9-fluoro-11β,17-dihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-propionate. nih.gov The key halogen substituents are a fluorine atom at the 9α position and a chlorine atom at the 21-position. nih.gov

The 9α-fluoro group is a common feature in many potent glucocorticoids. This substitution increases the glucocorticoid activity by altering the electronic environment of the steroid nucleus, which enhances its binding affinity for the glucocorticoid receptor. researchgate.net Fluorination at this position also increases the stability of the 11β-hydroxyl group, which is critical for receptor binding, by preventing its oxidation.

The presence of a chlorine atom at the C-21 position further contributes to the molecule's high potency. Generally, halogenation of the corticosteroid skeleton enhances efficacy. nih.govresearchgate.net While dihalogenation can significantly alter potency, the specific combination and location of the halogens are critical. hmpgloballearningnetwork.com In Clobetasol, this unique halogenation pattern results in a corticosteroid with very high potency.

Importance of Esterification at C-17

Esterification of the hydroxyl group at the C-17 position is another critical modification for enhancing the potency of topical corticosteroids. hmpgloballearningnetwork.com Clobetasol is the 17-propionate ester of the parent compound, Clobetasol. nih.govnih.gov This esterification serves several purposes:

Increased Lipophilicity : The propionate ester group increases the lipophilicity of the molecule. This property enhances its ability to penetrate the stratum corneum of the skin, allowing it to reach the target glucocorticoid receptors in the epidermis and dermis more effectively.

Receptor Interaction : The structure and size of the ester side chain can significantly influence the potency, even in the presence of halogenation. hmpgloballearningnetwork.com The propionate group in Clobetasol Propionate is optimized for a snug fit within the ligand-binding pocket of the glucocorticoid receptor, maximizing favorable interactions. Studies on other corticosteroids have shown that different C-17 esters, such as furoates, can also lead to potent compounds, highlighting the importance of this position for modulating activity. nih.gov

Steroidal Ring System Conformations and Receptor Binding

The fundamental structure of Clobetasol Propionate is the steroid nucleus, which consists of four fused rings (A, B, C, and D). nih.gov The rigid and relatively planar conformation of this ring system is essential for its biological activity. libretexts.org

The binding of a glucocorticoid to its receptor is a highly specific process governed by numerous non-covalent interactions. nih.gov Key conformational features of the steroid that are crucial for receptor binding include:

The A-Ring : The 3-keto group and the double bond between C4 and C5 in the A-ring are vital. The C3-carbonyl is involved in a critical hydrogen bond network, often mediated by a water molecule, with amino acid residues like Gln570 and Arg611 in the receptor's binding pocket, ensuring the correct orientation of the ligand. nih.govoup.com

The 11β-Hydroxyl Group : This group on the C-ring forms a crucial hydrogen bond with residues such as Asn564 within the receptor, and its presence is a characteristic feature of all biologically active glucocorticoids. nih.govoup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. researchgate.netjournalijar.com For corticosteroids, QSAR can be used to predict the potency or dermal permeation based on various physicochemical and structural descriptors.

Molecular Docking and Dynamics Simulations of Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to visualize and analyze the interaction between a ligand, such as Clobetasol Propionate, and its receptor at an atomic level. mdpi.comnih.gov

Molecular Docking : This method predicts the preferred orientation of the Clobetasol Propionate molecule when bound to the glucocorticoid receptor's ligand-binding domain. mdpi.com It helps to identify the key hydrogen bonds and hydrophobic interactions that stabilize the complex. For example, docking studies of similar glucocorticoids like triamcinolone (B434) acetonide have revealed a detailed hydrogen-bonding network involving specific amino acid residues and a conserved water molecule, which is also expected for Clobetasol Propionate. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations can assess the stability of the binding pose predicted by docking and reveal how the binding of Clobetasol Propionate induces conformational changes in the receptor. nih.gov Studies have shown that ligand binding can enhance the stability of the receptor-ligand complex by increasing intramolecular contacts within the ligand-binding domain, a key aspect of receptor activation. nih.gov

These computational approaches are invaluable for understanding the structural basis of Clobetasol Propionate's high affinity and efficacy. mdpi.comnih.govmdpi.com

Rational Design of Clobetasol Propionate Derivatives based on SAR

The detailed understanding of the Structure-Activity Relationships of Clobetasol Propionate and other corticosteroids provides a foundation for the rational design of new derivatives with improved therapeutic profiles. The goal is often to maintain high anti-inflammatory potency while minimizing systemic side effects.

SAR studies have established the following key principles that guide the design of new molecules:

Halogenation : The type and position of halogens are critical for potency. nih.govresearchgate.net

C-17 and C-21 Substitution : Esterification at C-17 enhances lipophilicity and potency. hmpgloballearningnetwork.com

C-16 Methylation : The 16β-methyl group, as seen in Clobetasol, helps to abolish mineralocorticoid activity, thereby increasing the selectivity for glucocorticoid effects.

Based on these principles, researchers can synthesize new derivatives by, for example, modifying the C-17 ester group. The synthesis of novel androstene C-17 furoate esters has led to compounds with a longer duration of action and a better side-effect profile in preclinical models. nih.gov Similarly, the creation of steroid-16-carboxy esters has yielded potent topical anti-inflammatory agents with potentially reduced systemic effects. acs.org These efforts exemplify how a deep understanding of SAR allows for the targeted modification of the corticosteroid structure to develop safer and more effective therapeutic agents.

Table of Key Structural Features and Their Functions

Structural FeaturePositionFunction/Contribution to Activity
9α-FluoroRing B (C-9)Increases glucocorticoid potency and receptor binding affinity. researchgate.net Stabilizes the 11β-hydroxyl group.
21-ChloroSide Chain (C-21)Contributes to high overall potency. nih.gov
17-Propionate EsterSide Chain (C-17)Increases lipophilicity for enhanced skin penetration; optimizes receptor binding. hmpgloballearningnetwork.comnih.gov
1,4-dieneRing AEnhances glucocorticoid activity relative to mineralocorticoid activity.
11β-HydroxylRing C (C-11)Forms critical hydrogen bonds with the glucocorticoid receptor; essential for activity. nih.govoup.com
16β-MethylRing D (C-16)Eliminates mineralocorticoid activity, increasing selectivity.

Advanced Drug Delivery Systems Research Pre Clinical/in Vitro/ex Vivo

Nanocarrier Systems for Clobetasol (B30939) Propionate (B1217596)

Nanocarrier systems, such as niosomes, microspheres, nanoemulsions, nanostructured lipid carriers (NLCs), solid lipid nanoparticles (SLNs), and nanogels, have been explored as promising strategies for the dermal delivery of Clobetasol Propionate. mdpi.comresearchgate.netnih.gov These systems offer advantages such as improved drug solubility, enhanced stability, controlled release, and targeted delivery to specific skin layers. mdpi.comtandfonline.commdpi.com

Niosomes: Preparation and Characterization

Niosomes are vesicular nanocarriers formed by the self-assembly of non-ionic surfactants and cholesterol. ulisboa.pt They can encapsulate both hydrophilic and lipophilic drugs, making them suitable carriers for Clobetasol Propionate. ulisboa.ptcore.ac.uk

Preparation: Common methods for preparing Clobetasol Propionate niosomes include the thin film hydration method and the ether injection method. ulisboa.ptcore.ac.uktsijournals.comresearchgate.net

Thin Film Hydration Method: This technique involves dissolving the surfactant, cholesterol, and drug in a volatile organic solvent mixture (e.g., chloroform:methanol). ulisboa.ptcore.ac.uktsijournals.com The solvent is then evaporated using a rotary flash evaporator to form a thin film on the flask wall. ulisboa.ptcore.ac.uktsijournals.com The film is subsequently hydrated with an aqueous medium at a temperature above the transition temperature of the surfactant, often with mechanical shaking or sonication, to form multilamellar vesicles. ulisboa.ptcore.ac.uktsijournals.com These vesicles can be further processed for size reduction. ulisboa.pt One study reported preparing niosomes by dissolving the components in chloroform:methanol (B129727) (2:1) and evaporating the solvent at 60°C at 180 rpm, followed by hydration with distilled water. tsijournals.com

Ether Injection Method: In this method, the surfactant and drug are dissolved in diethyl ether and slowly injected into a heated aqueous phase maintained above the boiling point of the organic solvent. ulisboa.ptcore.ac.uk This rapid injection and solvent evaporation lead to the formation of vesicles. ulisboa.ptcore.ac.uk

Characterization: Prepared niosomes are characterized for various parameters, including drug content, entrapment efficiency, and size analysis. tsijournals.comresearchgate.net Entrapment efficiency is a crucial parameter, indicating the amount of drug successfully encapsulated within the niosomes. One study reported a high entrapment efficiency of 91.37% with Span 60 niosomes prepared by the thin film hydration method, using a surfactant to cholesterol ratio of 1:0.5. tsijournals.comresearchgate.net Vesicle size can be analyzed using techniques like scanning electron microscopy. core.ac.uk

Microspheres: Poly(D,L-lactic-co-glycolic acid) (PLGA) Formulations

Poly(D,L-lactic-co-glycolic acid) (PLGA) microspheres have been investigated for the topical delivery of Clobetasol Propionate, aiming to provide prolonged release and potentially reduce systemic absorption. nih.govresearchgate.netnih.gov

Preparation: Clobetasol Propionate-loaded PLGA microspheres are commonly prepared using the oil-in-water emulsion-solvent evaporation technique. nih.govresearchgate.netnih.gov This method involves dissolving the drug and PLGA in an organic solvent, which is then emulsified in an aqueous phase containing a stabilizer. The organic solvent is subsequently evaporated, leading to the formation of solid microspheres. nih.govresearchgate.net

Characterization and Research Findings: Characterization of PLGA microspheres includes particle size analysis, morphological characterization (e.g., using SEM), DSC, and XRD analyses. nih.govresearchgate.net In vitro drug release studies are also performed to evaluate the release profile of Clobetasol Propionate from the microspheres. nih.govresearchgate.netnih.govresearchgate.net

Research has shown that the type of PLGA polymer used can influence the drug release rate. For instance, microspheres prepared with PLGA 50:50 (Mw, 40,000–75,000) demonstrated higher drug release compared to those containing other PLGA types, with approximately 52.09% drug released after 24 hours in one study. nih.govresearchgate.net This was attributed to the lower molecular weight and higher glycolic acid content of the polymer. nih.govresearchgate.net Homogenization speed during preparation can also affect particle size and, consequently, drug release; higher speeds generally lead to smaller particles and increased release. nih.gov

PLGA microspheres have been incorporated into emulgel formulations for topical application. nih.govresearchgate.net In vitro release studies from these emulgels showed significantly higher drug release compared to commercial cream products. nih.govresearchgate.net Encapsulation within PLGA microspheres was found to significantly delay the drug release from the emulgel formulations compared to emulgels containing the pure drug. nih.govresearchgate.netresearchgate.net

Nanoemulsions and Nanostructured Lipid Carriers (NLCs)

Nanoemulsions and Nanostructured Lipid Carriers (NLCs) are also explored for enhancing the dermal delivery of Clobetasol Propionate. mdpi.comresearchgate.netnih.govscielo.br Nanoemulsions are thermodynamically stable isotropic dispersions of oil and water stabilized by an interfacial film of surfactant and co-surfactant. nih.gov NLCs are a second generation of lipid nanoparticles, composed of blends of solid lipids and oils, offering advantages like increased drug loading capacity and reduced drug expulsion during storage. scielo.brscielo.br

Preparation: Clobetasol Propionate nanoemulsions can be prepared by methods such as spontaneous emulsification. nih.gov NLCs for Clobetasol Propionate have been prepared using techniques like the microemulsion technique, employing mixtures of lipids (e.g., stearic acid, oleic acid) and surfactants (e.g., lecithin, sodium taurodeoxycholate). mdpi.comscielo.brscielo.br Ultrasonication has also been used in the preparation of NLCs. researchgate.net

Characterization and Research Findings: Nanoemulsions and NLCs are characterized for parameters such as particle size, zeta potential, polydispersity index (PdI), morphology, and entrapment efficiency. mdpi.comscielo.brnih.govscielo.brnih.govresearchgate.net

Studies on Clobetasol Propionate-loaded nanoemulsions have reported enhanced drug stability. nih.govnih.gov Optimized nanoemulsions have shown high drug release rates in in vitro studies. mdpi.com For example, one optimized nanoemulsion displayed approximately 84.24% drug release after 24 hours, compared to lower release from nanoemulgels and marketed gel. mdpi.com

NLCs have demonstrated potential for targeting Clobetasol Propionate to the stratum corneum. mdpi.comscielo.brscielo.br Characterization of CP-loaded NLCs has shown uniform particle size distribution, high zeta potential, and high entrapment efficiency. scielo.brscielo.br One optimized NLC formulation had a particle size of 137.9 nm, zeta potential of -20.5 mV, PdI of 0.224, and entrapment efficiency of 78.5%. researchgate.net In vitro release studies from NLC formulations have shown sustained release profiles. mdpi.comresearchgate.net

Solid Lipid Nanoparticles and Nanogels

Solid Lipid Nanoparticles (SLNs) and nanogels represent other nanocarrier systems explored for Clobetasol Propionate delivery. mdpi.comresearchgate.netnih.govderpharmachemica.com SLNs are colloidal carriers composed of solid lipids, offering advantages like controlled release and enhanced skin permeation. mdpi.comderpharmachemica.comjetir.orgnih.gov Nanogels are cross-linked polymeric networks with nanoscale dimensions that can swell in a biological environment and encapsulate drugs. mdpi.comresearchgate.net

Preparation: Clobetasol Propionate-loaded SLNs have been prepared using methods such as solvent diffusion in an aqueous system and emulsification-homogenization. derpharmachemica.comjetir.orgnih.govmdpi.com The solvent diffusion method involves dissolving the drug and lipid in an organic solvent and pouring this solution into an aqueous phase containing a stabilizer under agitation. nih.gov The emulsification-homogenization method involves preparing an emulsion followed by high-pressure homogenization. derpharmachemica.comjetir.org Clobetasol Propionate nanogels have been fabricated using materials like chitin. mdpi.com Cyclodextrin nanosponges have also been incorporated into hydrogels. researchgate.net

Characterization and Research Findings: SLNs are characterized for particle size, zeta potential, PdI, and entrapment efficiency. derpharmachemica.comjetir.org In vitro release and skin permeation studies are conducted to evaluate their performance. derpharmachemica.comjetir.orgnih.gov

Studies on CP-loaded SLNs have reported sustained drug release profiles and enhanced skin permeation compared to pure drug formulations. derpharmachemica.comjetir.orgnih.govnih.gov One optimized SLN formulation showed a particle size of 142.2 nm, PdI of 0.182, zeta potential of -38.2 mV, and entrapment efficiency of 80.2%. jetir.org Maximum drug deposition in the skin was significantly higher with SLNs compared to pure CP. mdpi.com

Nanogels have been investigated for their potential in dermal delivery and targeting. mdpi.comresearchgate.netresearchgate.net Characterization includes assessing consistency, stability, particle size, PdI, and zeta potential. mdpi.com Studies have shown that CP-loaded nanogels can enhance transdermal flux in epidermal layers and the stratum corneum. mdpi.com Cyclodextrin nanosponge-based hydrogels have shown potential for controlling drug release and improving anti-psoriatic effects in pre-clinical models. researchgate.net

In Vitro Release and Permeation Studies

In vitro release and permeation studies are essential for evaluating the performance of advanced drug delivery systems for Clobetasol Propionate. These studies provide insights into how the drug is released from the formulation and how it penetrates through the skin layers. researchgate.netnih.govscielo.brnih.govresearchgate.netnih.govnih.govwikidata.org

Franz-Type Diffusion Cell Methodology

The Franz-type diffusion cell is a widely used apparatus for conducting in vitro and ex vivo drug release and permeation studies through skin or synthetic membranes. researchgate.netscielo.brnih.govwikidata.orgnih.govsci-hub.sehumanjournals.comresearchgate.net The system typically consists of a donor compartment where the formulation is applied and a receptor compartment containing a suitable medium, separated by a membrane (e.g., excised skin or a synthetic membrane). scielo.brwikidata.orgnih.govsci-hub.se The receptor medium is stirred and maintained at a constant temperature (usually 32°C for skin studies). Samples are withdrawn from the receptor compartment at predetermined time intervals and analyzed for drug content. sci-hub.se

Methodology and Applications: In the context of Clobetasol Propionate delivery systems, Franz-type diffusion cells are used to:

Evaluate Drug Release: Assess the rate and extent of drug release from various formulations (e.g., niosomes, microspheres, nanoemulsions, NLCs, SLNs, nanogels) into a receptor medium. tsijournals.comresearchgate.netresearchgate.netnih.govhumanjournals.comresearchgate.net

Study Skin Permeation and Retention: Determine the amount of drug that permeates through the skin layers (epidermis and dermis) and the amount retained within the skin (particularly the stratum corneum). mdpi.comscielo.brscielo.brresearchgate.netnih.govnih.govresearchgate.net Excised animal skin (e.g., porcine ear skin) or human cadaver skin is often used as the membrane. mdpi.comscielo.brscielo.brnih.gov

Compare Formulations: Compare the release and permeation profiles of novel formulations with conventional dosage forms or pure drug solutions. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov

Detailed Research Findings: Studies using Franz-type diffusion cells have provided valuable data on the performance of Clobetasol Propionate nanocarriers. For example:

In vitro release studies from Clobetasol Propionate niosomes have been conducted using the dialysis method within a diffusion cell setup, showing drug release over time. tsijournals.comresearchgate.net

In vitro release from PLGA microsphere-loaded emulgels showed significantly higher release compared to commercial cream, while encapsulation delayed the release. nih.govresearchgate.net

Ex vivo penetration experiments using porcine ear skin in Franz diffusion cells revealed higher Clobetasol Propionate accumulation in the stratum corneum with NLCs compared to an aqueous solution. mdpi.comscielo.brscielo.br

In vitro permeation studies with CP-loaded SLN suspensions demonstrated sustained release and enhanced skin permeation. mdpi.comnih.gov

Permeation studies using human cadaver skin in Franz diffusion cells showed lower mean flux but higher skin uptake of Clobetasol Propionate from SLN cream compared to marketed cream. nih.gov

Ex vivo drug permeation studies using Franz diffusion cells have shown enhanced permeability parameters (steady-state flux, permeability coefficient, enhancement ratio) for NLC-based gels compared to marketed formulations. researchgate.net

Studies have also used Franz diffusion cells to investigate the concentration-depth profiles of Clobetasol Propionate in the stratum corneum after topical application, revealing biphasic profiles. nih.gov

These studies, utilizing the Franz-type diffusion cell methodology, highlight the potential of advanced nanocarrier systems to modulate the release and skin permeation of Clobetasol Propionate, aiming for improved therapeutic outcomes and reduced systemic exposure.

Representative Data from In Vitro/Ex Vivo Studies:

While specific comprehensive data tables spanning all nanocarrier types and studies are extensive, the following examples illustrate the type of data obtained from in vitro/ex vivo studies using Franz-type diffusion cells:

Table 1: In Vitro Drug Release from Clobetasol Propionate Formulations

Formulation TypeCumulative Drug Released (%) at 24 hoursReference
Optimized Nanoemulsion~84.24 ± 1.35 mdpi.com
Nanoemulgel66.83 ± 2.05 mdpi.com
Marketed Gel57.67 ± 1.63 mdpi.com
PLGA 50:50 Microspheres (F3)52.09 at 24 hours nih.govresearchgate.net
NLC-based Gel85.42 up to 24 hours researchgate.net
CP-loaded SLN suspensionSustained release up to 24 hours mdpi.com
CP-containing bigel98% in 3 hours researchgate.net
Microparticle-containing bigel96% in 7 hours (sustained) researchgate.net

Table 2: Ex Vivo Skin Permeation/Retention of Clobetasol Propionate Formulations

Formulation TypeDrug Accumulation in Stratum Corneum (after 6h)Reference
NLCsHigher compared to aqueous CP solution mdpi.comscielo.brscielo.br
Aqueous CP SolutionLower compared to NLCs mdpi.comscielo.brscielo.br

Table 3: Permeability Parameters of NLC-based Gel vs. Marketed Formulation

Formulation TypeSteady-State Flux (Jss)Permeability Coefficient (Kp)Enhancement RatioReference
NLC-based GelSignificantly HigherSignificantly HigherSignificantly Higher researchgate.net
Marketed FormulationLowerLower1 researchgate.net

These tables represent summarized findings from various studies and illustrate the improved in vitro release and ex vivo skin permeation/retention characteristics often observed with nanocarrier systems compared to conventional formulations.

Permeation Across Skin Strata (e.g., pig ear skin, human epidermis)

The assessment of percutaneous permeation is a key step in evaluating dermal delivery systems. researchgate.net In vitro and ex vivo models using excised skin, such as human cadaver skin or pig ear skin, are widely utilized to study drug penetration. tissue-source.comxenometrix.chpermegear.commdpi.com Pig skin is considered a valuable model due to its structural and biochemical similarities to human skin, including comparable stratum corneum composition and barrier function. tissue-source.com Studies employing Franz diffusion cells with ex vivo skin discs allow researchers to determine the rate of drug transfer across the skin layers. xenometrix.ch

While specific quantitative data comparing the permeation of clocortolone (B1669192) pivalate (B1233124) across pig ear skin versus human epidermis was not detailed in the provided information, these models are standard for assessing topical drug absorption. The high lipophilicity of clocortolone pivalate is a structural characteristic designed to enhance its penetration through the lipophilic stratum corneum. nih.govbmctoday.netjcadonline.comresearchgate.netbenchchem.com

Drug Accumulation and Retention in Stratum Corneum

The stratum corneum, the outermost layer of the epidermis, serves as the primary barrier to drug penetration. mdpi.compermegear.comnih.gov For topically applied drugs, accumulation and retention within this layer can be important for maintaining a local drug reservoir, contributing to sustained release into the deeper viable skin layers. Studies in rats have indicated that following topical application, the majority of clocortolone pivalate remains at the application site, with a smaller percentage reaching the deeper layers of the stratum corneum. tandfonline.comresearchgate.netnih.gov The lipophilicity of clocortolone pivalate is a factor that influences its partitioning into and diffusion within the stratum corneum. mdpi.com

Biphasic Concentration-Depth Profiles

Understanding the distribution of a drug at different depths within the skin provides insight into its delivery to target sites. Concentration-depth profiles illustrate how the drug concentration varies from the skin surface inwards. For highly lipophilic drugs, the viable epidermis can sometimes become a rate-limiting step in penetration. mdpi.com While the concept of concentration-depth profiles is relevant to assessing topical drug delivery and models exist to determine viable epidermal concentration by separating skin into layers mdpi.com, specific data detailing biphasic concentration-depth profiles for clocortolone pivalate were not available in the provided search results.

Factors Influencing Percutaneous Absorption (In Vitro)

The extent of percutaneous absorption of topical corticosteroids is influenced by numerous factors. bmctoday.netaap.orgnih.govdrugbank.commdedge.com In vitro studies are instrumental in isolating and evaluating the impact of these variables on drug penetration.

Vehicle Composition and Impact on Penetration

The composition of the vehicle in which a topical drug is formulated plays a critical role in its release from the formulation and its subsequent penetration into the skin. mdpi.combmctoday.netnih.govmdedge.com The standard formulation for clocortolone pivalate 0.1% cream is an emollient cream base. nih.govnih.govbmctoday.netnih.govmdedge.comjddonline.comjddonline.com This base contains ingredients such as purified water, white petrolatum, mineral oil, and stearyl alcohol. bmctoday.netnih.govmdedge.com These excipients contribute to the cream's emollient and moisturizing properties and can influence the hydration of the stratum corneum, which in turn can affect drug penetration. bmctoday.netjddonline.comjddonline.com The formulation is noted for not containing certain ingredients like lanolin, fragrance, or propylene (B89431) glycol, which can sometimes cause irritation or affect the skin barrier. nih.govbmctoday.netjddonline.comjddonline.com The vehicle's characteristics work in conjunction with the inherent properties of the clocortolone pivalate molecule to facilitate its delivery into the skin. bmctoday.netjddonline.com

Epidermal Barrier Integrity

The integrity of the epidermal barrier, particularly the stratum corneum, is a major determinant of percutaneous absorption. bmctoday.netaap.orgnih.govdrugbank.commdedge.com An intact, healthy barrier restricts the penetration of many substances. However, inflammation and disease processes in the skin can increase percutaneous absorption. bmctoday.netaap.orgnih.govmdedge.com Conditions like atopic dermatitis, characterized by epidermal barrier impairment, can influence how topical corticosteroids are absorbed. nih.govjcadonline.comjddonline.com The vehicle of a topical formulation can also impact epidermal barrier function, with some formulations potentially enhancing barrier function while others might impair it. bmctoday.netjddonline.com

Controlled and Prolonged Release Strategies

Research into controlled and prolonged release strategies for topical corticosteroids, including compounds like clocortolone pivalate, focuses on developing formulations that can sustain drug delivery to the skin. This is particularly relevant for managing chronic skin conditions where maintaining a consistent therapeutic concentration at the affected site is beneficial researchgate.netmdpi.com. Various advanced drug delivery systems, such as nanoparticles, liposomes, and hydrogels, are being investigated for their potential to provide controlled release openaccessjournals.comnih.govmdpi.commdpi.com.

Detailed research findings in this area often involve in vitro drug release studies using diffusion cells, such as Franz diffusion cells, to simulate drug release from a formulation into a receptor medium over time nih.govfrontiersin.orgscielo.br. These studies help to understand the release kinetics, which can be described by mathematical models like zero-order, first-order, or Higuchi models, depending on the formulation and release mechanism nih.govptfarm.plplos.orgapjhs.com. Ex vivo permeation studies, typically using excised animal or human skin, provide insights into how the drug penetrates and is retained within the different layers of the skin from the developed delivery system nih.govisciii.esscielo.br.

While specific detailed data tables and research findings directly pertaining to controlled or prolonged release of clocortolone pivalate from novel advanced delivery systems in pre-clinical (in vitro/ex vivo) studies were not extensively found in the provided search results, the principles and methods applied to other topical drugs are relevant nih.govisciii.esfrontiersin.orgscielo.br. Studies on clocortolone pivalate have highlighted its inherent properties, such as high lipid solubility, which contribute to its percutaneous absorption from conventional cream formulations jddonline.com. The vehicle composition also plays a role in the drug's delivery and interaction with the skin barrier wikipedia.orgnih.gov.

Future research in controlled release for clocortolone pivalate could explore encapsulating the drug in carriers like nanoparticles or liposomes to modulate its release rate and enhance its localization within the skin layers, similar to approaches investigated for other topical agents frontiersin.orgmdpi.com. In vitro release profiles from such systems would likely show a more sustained release compared to conventional formulations, and ex vivo studies would evaluate the impact on skin permeation and retention, aiming for prolonged therapeutic effect with reduced systemic absorption.

Analytical Methodologies for Clobetasol Propionate Research

Chromatographic Techniques

Chromatography is the cornerstone of clobetasol (B30939) propionate (B1217596) analysis, providing the high resolving power necessary to separate the active ingredient from impurities and other formulation components. nih.govresearchgate.net Techniques such as Thin-Layer Chromatography (TLC) are used, but High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method. nih.govresearchgate.net

RP-HPLC is the most widely applied technique for the estimation of clobetasol propionate in bulk, pharmaceutical dosage forms, and for stability studies. ijpsonline.comijpsonline.com Its precision, accuracy, and reliability make it the method of choice for regulatory-compliant analysis. jetir.orgbiotech-asia.org

The selection of the stationary phase is critical for achieving optimal separation. For clobetasol propionate analysis, octadecylsilyl (ODS) silica (B1680970) gel columns, commonly known as C18 or RP-18, are universally favored. nih.govnih.gov These columns provide the necessary hydrophobicity to retain the nonpolar clobetasol propionate molecule and separate it from related substances.

Researchers have utilized a variety of commercially available C18 columns with different specifications to optimize separation efficiency. The choice often depends on the specific requirements of the analysis, such as the matrix being tested or the impurities being targeted. For instance, monolithic silica columns like Chromolith® HighResolution RP-18 have been employed for their high matrix tolerance and efficiency at low back pressure when analyzing cream samples. sigmaaldrich.com Other studies have successfully used columns such as Phenomenex Luna C18 and Inert sustain C18. researchgate.netijpsonline.comjetir.org

Stationary PhaseDimensionsParticle SizeApplicationReference
Phenomenex Luna C18 150 mm × 4.6 mm5 µmBulk and Gel Formulation jetir.org
Phenomenex Luna C18 250 mm × 4.6 mm5 µmBulk and Lotion Formulation ijpsonline.comijpsonline.com
Princeton C18 150 mm × 4.6 mm5 µmOintment with Salicylic Acid biotech-asia.org
Inert sustain C18 AQ Not SpecifiedNot SpecifiedOintment Impurity Profiling researchgate.net
Chromolith® HighResolution RP-18e 100 mm × 2 mmMonolithicCream Samples sigmaaldrich.com
RP-C18 15 cm × 4.6 mm5 µmSkin Permeation Studies nih.gov
WondaSiL C18 150 mm × 4.6 mm5 µmAnalysis in Skin (with Tazarotene) nih.gov

The mobile phase composition is meticulously adjusted to control the retention and elution of clobetasol propionate. Typically, it consists of a mixture of an aqueous component (water or a buffer) and an organic modifier. Common organic solvents include acetonitrile (B52724) and methanol (B129727), selected for their miscibility with water and UV transparency. ijpsonline.comijpsonline.comnih.gov

The ratio of the organic to aqueous phase determines the elution strength. For example, a simple isocratic mobile phase of methanol and water (80:20 v/v) has been validated for analyzing nanocapsule suspensions. nih.gov Another method uses an acetonitrile and water mixture (51:49) at a flow rate of 0.8 ml/min. jetir.org

For more complex separations, such as forced degradation studies where multiple degradation products are present, gradient elution may be employed. One such method uses a two-part mobile phase system: Mobile Phase A consisting of an ammonium (B1175870) acetate (B1210297) buffer, acetonitrile, and methanol (60:20:20 v/v/v), and Mobile Phase B with an ammonium acetate buffer and acetonitrile (20:80 v/v). ijpsonline.comijpsonline.com Buffers like phosphate (B84403) buffer are also used to control the pH and improve peak shape. biotech-asia.org

Mobile Phase CompositionFlow RateModeReference
Methanol:Water (80:20 v/v)Not SpecifiedIsocratic nih.gov
Acetonitrile:Water (51:49 v/v)0.8 mL/minIsocratic jetir.org
Acetonitrile:0.05M Phosphate Buffer pH 2.5 (60:40 v/v)1.0 mL/minIsocratic biotech-asia.org
Methanol:Acetonitrile:Water (50:15:35 v/v)1.2 mL/minIsocratic nih.gov
A: Ammonium Acetate Buffer:ACN:Methanol (60:20:20) B: ACN:Ammonium Acetate Buffer (80:20)1.0 mL/minGradient ijpsonline.comijpsonline.com

Clobetasol propionate exhibits strong absorbance in the ultraviolet (UV) region, making UV detection a simple and sensitive method for quantification following HPLC separation. The selection of the detection wavelength is based on the UV spectrum of the drug, with the wavelength of maximum absorbance (λmax) being chosen to ensure the highest sensitivity. jetir.org

Studies consistently report the λmax for clobetasol propionate to be in the range of 239-242 nm. jetir.orgjchr.org Consequently, analytical methods commonly set the UV detector at or near this wavelength. Wavelengths of 240 nm, 241 nm, and 242 nm are frequently cited in validated HPLC methods. ijpsonline.comijpsonline.comjetir.orgbiotech-asia.orgnih.govnih.gov In some cases, other wavelengths like 246 nm have been used for TLC-densitometric procedures. nih.gov

While HPLC is the workhorse for quality control, the analysis of metabolites in biological matrices often requires the enhanced sensitivity and specificity of mass spectrometry. While GC-MS is a powerful tool, for a high-molecular-weight, thermally labile steroid like clobetasol propionate, liquid chromatography-based mass spectrometry methods are generally preferred.

Recent and highly sensitive methods have been developed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the determination of clobetasol propionate and its metabolites in biological samples, such as pig skin. nih.gov These methods offer high selectivity by using multiple reaction monitoring (MRM) mode with positive electrospray ionization. nih.gov One study developed a UPLC-MS/MS method to quantify clobetasol propionate in the range of 22–1111 ng/g in skin samples, demonstrating its suitability for pharmacokinetic studies. nih.gov Similarly, Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has been used for the analysis of clobetasol and clobetasol-17-propionate in human plasma, highlighting its capability to achieve very low limits of quantification. e-b-f.eu

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development

Spectroscopic Methods

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a simple, rapid, and economical alternative for the determination of clobetasol propionate, especially in pure form or in simple pharmaceutical preparations. indexcopernicus.comresearchgate.net These methods are based on the principle of measuring the light absorbed by the analyte at a specific wavelength. indexcopernicus.com

A UV spectrophotometric method involves dissolving the clobetasol propionate sample in a suitable solvent, such as ethanol (B145695) or a methanol-water mixture, and scanning it across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance (λmax). jchr.orgindexcopernicus.com For clobetasol propionate, this maximum is consistently found at approximately 240 nm. indexcopernicus.comresearchgate.net Beer's law is then used to relate the absorbance at this wavelength to the concentration of the drug, allowing for quantitative analysis. indexcopernicus.comresearchgate.net These methods have been successfully validated and applied for the determination of clobetasol propionate in pharmaceutical formulations and even in environmental water samples. indexcopernicus.com

In more advanced applications, spectrophotometric methods have been developed based on charge-transfer complexation reactions. nih.gov One such procedure involves forming a phenyl hydrazone of the corticosteroid, which then reacts with an acceptor like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to produce a colored complex that can be measured spectrophotometrically. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely employed technique for the quantitative determination of Clobetasol Propionate in both bulk drug form and pharmaceutical formulations. indexcopernicus.com This method is favored for its simplicity, speed, and cost-effectiveness. indexcopernicus.com The principle behind this technique lies in the absorption of UV radiation by the Clobetasol Propionate molecule, which contains chromophores that absorb light in the UV region.

The quantification is achieved by measuring the absorbance of a solution containing the compound at a specific wavelength, known as the wavelength of maximum absorption (λmax). For Clobetasol Propionate, the λmax is consistently reported to be around 239 nm to 242 nm in various solvents like ethanol, methanol, and acetonitrile. indexcopernicus.comjchr.orgwjpps.comjetir.org The absorbance is directly proportional to the concentration of the drug in the solution, a relationship described by the Beer-Lambert law. wjpps.comresearchgate.net

To ensure accurate quantification, a calibration curve is established by measuring the absorbance of a series of standard solutions of known concentrations. jchr.org The linearity of this curve is a key validation parameter. Research studies have demonstrated excellent linearity for Clobetasol Propionate over various concentration ranges, with correlation coefficients (r²) consistently approaching 0.999 and higher, indicating a strong linear relationship between concentration and absorbance. indexcopernicus.comwjpps.comjournaljpri.com

Table 1: UV-Vis Spectroscopic Parameters for Clobetasol Propionate Quantification

Parameter Reported Values Solvents Used
λmax (Wavelength of Maximum Absorption) 239 nm, 240 nm, 241 nm, 242 nm indexcopernicus.comindexcopernicus.comwjpps.comjetir.org Ethanol, Methanol, Acetonitrile, Methanol:Water indexcopernicus.comindexcopernicus.comwjpps.com
Linearity Range 2-40 µg/ml, 2.5-12.5 µg/ml, 5-15 µg/ml indexcopernicus.comwjpps.combiotech-asia.org Ethanol, Acetonitrile indexcopernicus.comwjpps.combiotech-asia.org
Correlation Coefficient (r²) >0.998, 0.999, 0.9999, 1.0000 wjpps.comjournaljpri.com Acetonitrile, Methanol wjpps.comjournaljpri.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used for the structural confirmation of Clobetasol Propionate. This technique identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound.

The FTIR spectrum of Clobetasol Propionate displays a series of absorption peaks that correspond to its complex steroidal structure. Key characteristic peaks confirm the presence of specific functional groups. For instance, the spectrum will show peaks corresponding to C=O (carbonyl) stretching from the ketone and ester groups, O-H (hydroxyl) stretching, C-F (carbon-fluorine) stretching, and C-Cl (carbon-chlorine) stretching, all of which are integral parts of the Clobetasol Propionate molecule. nih.govresearchgate.net The identification of these specific peaks provides definitive confirmation of the compound's chemical structure. researchgate.net

Table 2: Characteristic FTIR Peaks for Clobetasol Propionate

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹)
C=O (Ketone, Ester) Stretching ~1720-1740
O-H (Hydroxyl) Stretching ~3400-3500
C-H (Alkane) Stretching ~2870-2980 researchgate.net
C=C (Alkene) Stretching ~1600-1660
C-O (Ester, Ether) Stretching ~1050-1250 researchgate.net
C-F (Alkyl Halide) Stretching ~1000-1100
C-Cl (Alkyl Halide) Stretching ~600-800

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of Clobetasol Propionate. NMR provides detailed information about the carbon-hydrogen framework of the molecule. Techniques like ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are used to map out the structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. researchgate.net The ¹H NMR spectrum of Clobetasol Propionate shows distinct signals for each proton in the molecule, with their chemical shifts (δ) and splitting patterns providing crucial structural information. nih.gov

¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. nih.gov Together, ¹H and ¹³C NMR data allow for the unambiguous assignment of the entire chemical structure of Clobetasol Propionate, making it a vital tool in the characterization of the compound and any potential impurities or degradation products. nih.govbohrium.com

Method Validation Parameters for Research Assays

The validation of analytical methods is a mandatory process in pharmaceutical research to ensure that the methods are reliable, reproducible, and suitable for their intended purpose. The International Conference on Harmonisation (ICH) provides guidelines for method validation, which include parameters such as specificity, linearity, limit of detection, and limit of quantification. journaljpri.combiotech-asia.orgpharmacophorejournal.com

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-asia.orgresearchgate.net In the context of Clobetasol Propionate assays, specificity is demonstrated by showing that the method can distinguish Clobetasol Propionate from its potential impurities and excipients in a formulation. jetir.orgresearchgate.net

This is often achieved using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), where the Clobetasol Propionate peak is well-resolved from other peaks in the chromatogram. journaljpri.combiotech-asia.org The selectivity of the method is confirmed by the absence of interfering peaks at the retention time of Clobetasol Propionate in the analysis of placebo or blank samples. researchgate.net Peak purity analysis using a photodiode array (PDA) detector can also be employed to confirm that the analyte peak is not co-eluting with any other substance. biotech-asia.org

Linearity and Calibration Curve Establishment

Linearity refers to the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov To establish linearity, a series of solutions with concentrations spanning the expected range of the assay are prepared and analyzed. indexcopernicus.comijpsonline.com

A calibration curve is then constructed by plotting the analytical response (e.g., absorbance in UV-Vis or peak area in HPLC) versus the concentration of the analyte. jchr.orgijpsonline.com The linearity is evaluated by statistical methods, typically by calculating the correlation coefficient (r) or the coefficient of determination (r²). indexcopernicus.comijpsonline.com For Clobetasol Propionate assays, a correlation coefficient greater than 0.999 is generally considered acceptable, indicating a strong linear relationship. researchgate.netnih.gov

Table 3: Examples of Linearity Data for Clobetasol Propionate Analysis

Analytical Method Linearity Range (µg/mL) Correlation Coefficient (r²) Reference
RP-HPLC 5.0 - 40.0 0.9999 nih.gov
RP-HPLC 1 - 12 0.9999 researchgate.net
RP-HPLC 5 - 15 0.9943 biotech-asia.org
UV-Vis 2.5 - 12.5 0.998 wjpps.com
UV-Vis 2 - 40 0.9999 indexcopernicus.com
TLC-Densitometry 0.188 - 5 (µg/spot) - nih.gov

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are important parameters for assessing the sensitivity of an analytical method. nih.govjmpas.com

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. nih.govjapsonline.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govjapsonline.com

These limits are often calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov For impurity analysis, having low LOD and LOQ values is crucial to detect and quantify trace amounts of impurities. jmpas.comjapsonline.com Various studies have reported a wide range of LOD and LOQ values for Clobetasol Propionate, depending on the analytical technique and instrumentation used. indexcopernicus.comwjpps.comnih.gov

Table 4: Reported LOD and LOQ Values for Clobetasol Propionate

Analytical Method LOD LOQ Reference
UV-Vis 0.84 µg/mL 2.55 µg/mL indexcopernicus.comresearchgate.net
UV-Vis 0.71 µg/mL 2.16 µg/mL wjpps.com
TLC-Densitometry 0.061 µg/spot 0.186 µg/spot researchgate.netnih.gov
RP-HPLC 0.02% 0.06% jmpas.comresearchgate.net
RP-HPLC 0.21 µg/mL 0.64 µg/mL researchgate.net
UHPLC 0.03% 0.1% japsonline.com

Accuracy and Precision Assessment

The validation of analytical methods for clobetasol propionate is fundamental to ensuring reliable quantification in both bulk drug and pharmaceutical formulations. Accuracy and precision are critical parameters in this validation process, establishing the method's reliability.

Accuracy is typically determined through recovery studies, where a known amount of the standard drug is added to a sample (spiking) and the mixture is analyzed. The percentage of the drug recovered is then calculated. For clobetasol propionate, accuracy is commonly assessed at three concentration levels, such as 80%, 100%, and 120% of the nominal concentration. ijpsonline.comsphinxsai.com In one reversed-phase high-performance liquid chromatography (RP-HPLC) method, the recovery was evaluated by analyzing samples at these three levels, yielding relative standard deviation (RSD) values of 0.08%, 0.02%, and 0.03%, respectively, demonstrating high accuracy. ijpsonline.com Another study developing a fast RP-HPLC method for clobetasol propionate in nanocapsule suspensions reported an accuracy, assessed via a recovery test, of 98.33% ± 0.88%. nih.gov Similarly, an HPLC method for a combination ointment found the average percent recovery for clobetasol propionate to be 100.33%. journaljpri.com High-performance thin-layer chromatography (HPTLC) methods have also been validated, with accuracy assessed by adding standard drug to a sample at 80%, 100%, and 120% levels. sphinxsai.com

Precision evaluates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision studies are categorized into repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). In one study, the RSD for instrument precision, method precision, and intermediate precision were found to be 0.01%, 0.01%, and 0.02%, respectively. ijpsonline.com Another validation study for an RP-HPLC method demonstrated excellent precision with an RSD lower than 1.5% for both intra-day and inter-day assessments. nih.govresearchgate.net These low RSD values indicate that the analytical methods are highly precise for the quantification of clobetasol propionate.

Table 1: Summary of Accuracy and Precision Data for Clobetasol Propionate Analytical Methods

ParameterMethodFindingsReference
Accuracy RP-HPLC%RSD at 80%, 100%, 120% levels: 0.08%, 0.02%, 0.03% ijpsonline.com
RP-HPLCRecovery from sample matrix: 98.33% ± 0.88% nih.gov
HPLCAverage percent recovery: 100.33% journaljpri.com
HPTLCAssessed at 80%, 100%, and 120% levels sphinxsai.com
Precision RP-HPLC%RSD for Instrument Precision: 0.01% ijpsonline.com
%RSD for Method Precision: 0.01% ijpsonline.com
%RSD for Intermediate Precision: 0.02% ijpsonline.com
RP-HPLCIntra-day and Inter-day %RSD: < 1.5% nih.govresearchgate.net

Robustness and Stability Studies

Robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. For HPLC methods developed for clobetasol propionate, robustness is typically evaluated by slightly altering parameters such as the mobile phase composition (e.g., ratio of solvents), pH of the buffer, flow rate, and column temperature. ijpsonline.comresearchgate.net For instance, in the development of a stability-indicating HPTLC method, robustness was checked by changing the mobile phase composition and chamber saturation time at different concentration levels. sphinxsai.com A validated RP-HPLC method is considered robust if the resulting chromatograms show no significant changes in system suitability parameters like peak shape or retention time. ijpsonline.com

Stability studies , particularly forced degradation studies, are crucial for developing stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines, to identify potential degradation products and pathways. sphinxsai.com Clobetasol propionate has been subjected to stress conditions including acidic, basic, neutral hydrolysis, oxidation, heat, and photolysis. sphinxsai.comnih.govresearchgate.netsigmaaldrich.com

Research has shown that clobetasol propionate is particularly susceptible to degradation under basic and oxidative conditions. nih.govsigmaaldrich.com One study reported significant degradation of 99.34% when the drug was subjected to basic conditions (1N NaOH), and a degradation of 14.40% under thermal stress (80°C). ijpsonline.com In contrast, the drug showed more stability under acidic, photolytic, and neutral conditions. The degradation products formed under these various stresses are separated from the parent drug peak, demonstrating the specificity and stability-indicating nature of the analytical method. For example, under strong base degradation, new peaks appeared at different retention times, confirming the method's ability to resolve the parent drug from its degradants. nih.govsigmaaldrich.com

Table 2: Forced Degradation and Robustness Findings for Clobetasol Propionate

Study TypeCondition/Parameter VariedObservationReference
Robustness Mobile Phase Composition, Flow Rate, Column TemperatureMethod remains unaffected by small, deliberate changes. ijpsonline.comresearchgate.net
Mobile Phase Ratio, Chamber Saturation TimeMethod demonstrated robustness at various concentration levels. sphinxsai.com
Stability Basic Hydrolysis (1N NaOH)Significant degradation (99.34%) observed. ijpsonline.com
Oxidative (H₂O₂)Extensive degradation occurred. nih.govresearchgate.netsigmaaldrich.com
Thermal (Heat at 80°C)Moderate degradation (14.40%) observed. ijpsonline.com
Acid Hydrolysis (1N HCl)Drug was relatively stable. ijpsonline.com
Photolytic (UV/White Light)Drug was relatively stable. sphinxsai.com

Applications in Pre-formulation and Formulation Research

Validated analytical methodologies are indispensable tools in the pre-formulation and formulation development stages of clobetasol propionate. These methods provide the foundation for creating stable and effective pharmaceutical products.

Pre-formulation research involves the characterization of the physicochemical properties of a drug substance, which can influence formulation design and drug performance. jchr.orgjchr.org For clobetasol propionate, studies have focused on determining properties like solubility, partition coefficient (log P), and melting point. jchr.org For example, the melting point was confirmed to be in the range of 195°C - 196.5°C. jchr.org Analytical techniques, such as UV spectrophotometry and HPLC, are developed and validated during this phase to accurately quantify the drug in various solvents and conditions, which is essential for solubility and pH-solubility profile determination. jchr.orgjchr.org This foundational data helps in selecting appropriate excipients and designing a suitable delivery system. jchr.org

In formulation research , these analytical methods are applied to quantify clobetasol propionate in various dosage forms, including creams, lotions, gels, and novel carriers like nanocapsules. ijpsonline.comnih.govjetir.org The development of a rapid and validated RP-HPLC method, for instance, was crucial for the determination of clobetasol propionate in topical nanocapsule suspensions, facilitating the quality control of this advanced formulation. nih.govsemopenalex.org These methods are used to perform assay tests to ensure the drug content is within the specified limits in the final product. jetir.org For example, the assay of a 0.05% clobetasol propionate gel was found to be 101.0%. jetir.org Furthermore, stability-indicating methods are used in long-term and accelerated stability testing of the final formulation, ensuring that the drug remains stable and effective throughout its shelf life. researchgate.net The ability to separate and quantify the active ingredient from excipients and potential degradation products is critical for the successful development of a safe, effective, and stable clobetasol propionate formulation. sphinxsai.comjmpas.com

Table 3: Application of Analytical Methods in Clobetasol Propionate Research

Research AreaApplicationExample FindingReference
Pre-formulation Physicochemical ProfilingMelting Point: 195°C - 196.5°C jchr.org
Solubility & Stability AssessmentUV and HPLC methods developed to determine drug behavior. jchr.orgjchr.org
Formulation Assay of Topical FormulationsQuantification in creams, gels, lotions, ointments. ijpsonline.comjetir.orgresearchgate.net
Quality Control of NanocapsulesRP-HPLC method used to assay drug in nanocapsule suspensions. nih.govresearchgate.net
Stability Testing of Finished ProductStability-indicating methods used to monitor drug content over time. researchgate.net

Emerging Research Avenues and Future Directions

Repurposing Clobetasol (B30939) Propionate (B1217596) in Novel Therapeutic Contexts (Pre-Clinical)

Clobetasol propionate, a highly potent synthetic corticosteroid, is well-established for its anti-inflammatory, immunosuppressive, and antiproliferative properties in treating various dermatological conditions. nih.govnih.gov Emerging pre-clinical research seeks to leverage these powerful mechanisms for novel therapeutic applications beyond its current indications. While primarily known for treating inflammatory dermatoses like psoriasis and eczema, its potent biological activities are being explored in other contexts. nih.govnih.gov For instance, pre-clinical investigations have touched upon its potential in managing post-inflammatory hyperpigmentation following laser treatments. drugbank.com

The core of this repurposing effort lies in its fundamental mechanism of action: binding to and activating glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammation. nih.govmsjonline.org This leads to the inhibition of pro-inflammatory signals and the promotion of anti-inflammatory proteins. msjonline.orgdrugbank.com Researchers are investigating whether this potent immunosuppressive effect can be precisely targeted to other disease models where inflammation is a key pathological driver, moving beyond skin-deep applications. The development of novel formulations with improved delivery characteristics is a critical component of this exploration, aiming to concentrate its action at new sites while minimizing systemic exposure. nih.govnih.gov

Advanced Computational Modeling for Mechanism Prediction and Drug Design

Advanced computational tools are becoming indispensable for predicting the behavior of topical drugs and optimizing their formulation design. In the case of clobetasol propionate, physiologically based pharmacokinetic (PBPK) modeling has been employed to mechanistically predict its absorption, distribution, and concentration within the various layers of the skin. nih.govresearchgate.net

One such application involves the use of the Transdermal Compartmental Absorption & Transit (TCATTM) Model. nih.gov Researchers have used this model to simulate the delivery of clobetasol propionate from a cream-based formulation, treating it as an oil-in-water emulsion. nih.gov By inputting parameters derived from publicly available data and quantitative structure-permeation relationships, these simulations can generate predictions of unbound drug concentrations in the dermis over time and at different skin depths. nih.gov

These computational approaches are powerful because they allow for in silico parameter sensitivity analyses to identify the critical quality attributes of a formulation that most significantly impact drug delivery. nih.gov For clobetasol propionate cream, modeling revealed that its concentration profiles in the dermis are highly dependent on the drug's solubility in the emulsion. nih.gov In contrast, factors such as the volume fraction of the dispersed phase and the drug's diffusivity had a lesser impact, while the droplet size of the dispersed phase had a negligible effect. nih.gov The models can also assess the influence of other variables like the evaporative loss of water from the cream and corticosteroid-induced vasoconstriction. nih.govresearchgate.net This work illustrates the significant potential of computational modeling to guide the design of new and improved topical formulations by predicting how changes in composition will affect pharmacokinetic outcomes, thereby accelerating development. nih.gov

Table 1: Parameters Investigated in Computational Modeling of Clobetasol Propionate Delivery

Parameter Description Impact on Dermal Concentration Source
Drug Solubility Solubility of clobetasol propionate in the emulsion. Considerable dependence. nih.gov
Dispersed Phase Volume Fraction The fraction of the emulsion that is the oil phase. Relatively less dependence. nih.gov
Effective Diffusivity The rate of drug movement in the continuous phase. Relatively less dependence. nih.gov
Dispersed Phase Droplet Size The size of the oil droplets within the emulsion. Negligible dependence. nih.gov
Evaporative Water Loss The effect of water evaporation from the cream upon application. Assessed in the model. nih.gov
Vasoconstriction Corticosteroid-induced narrowing of blood vessels in the skin. Assessed in the model. nih.govresearchgate.net

Investigation of Clobetasol Propionate Interactions with Diverse Biological Systems (Non-Mammalian Models, e.g., Zebrafish)

To understand the broader biological and environmental impact of potent synthetic glucocorticoids, researchers have turned to non-mammalian models like the zebrafish (Danio rerio). nih.gov These studies provide insights into the fundamental immunotoxic effects of clobetasol propionate. Research has shown that when zebrafish embryos are exposed to environmentally relevant, low nanomolar concentrations of clobetasol propionate, their innate immune system is suppressed. nih.govresearchgate.net

In these pre-clinical models, a bacterial lipopolysaccharide (LPS) challenge is used to induce a controlled inflammatory response. nih.gov Zebrafish embryos pre-exposed to clobetasol propionate showed a significantly higher survival rate after the LPS challenge, which is an indicator of immunosuppression, as the overwhelming inflammatory reaction is blunted. nih.govresearchgate.net The internal concentration of the compound was quantifiable in the embryos, and the bioconcentration factor (BCF) was determined to be between 16 and 33, showing that the compound accumulates in the tissue at levels higher than the surrounding medium. nih.govresearchgate.net

Further transcriptomic profiling using this zebrafish model delved deeper into the molecular mechanisms of this immunosuppression. nih.gov The analysis of gene expression revealed that clobetasol propionate exposure impaired the immune response by attenuating genes involved in key defense pathways, including antigen processing, Toll-like receptor (TLR) signaling, NF-κB signaling, and complement activation. nih.gov These findings in a non-mammalian system not only confirm the potent immunosuppressive nature of clobetasol propionate at a molecular level but also highlight the utility of such models in identifying gene biomarkers for the immunotoxic effects of pharmaceuticals. nih.govnih.gov

Table 2: Key Findings from Zebrafish Model Studies on Clobetasol Propionate

Finding Description Implication Source(s)
Immunosuppression Higher survival rate in LPS challenge assay after exposure to ≥0.1nM CP. Demonstrates suppression of the innate immune response at low concentrations. nih.govresearchgate.net
Bioconcentration Bioconcentration Factor (BCF) calculated to be between 16 and 33. The compound accumulates in zebrafish embryo tissue. nih.govresearchgate.net
Gene Down-regulation Anxa1b, an anti-inflammatory gene related to glucocorticoid action, was down-regulated. Provides a specific molecular marker of CP exposure and effect. nih.gov
Transcriptomic Impact Attenuated response of genes in TLR signaling, NF-κB signaling, and complement activation pathways. Reveals the molecular pathways through which CP impairs immune induction. nih.gov

Development of Targeted Delivery Strategies for Specific Cellular Compartments (In Vitro/Ex Vivo)

A major focus of current research is the development of novel drug delivery systems designed to target clobetasol propionate to specific layers of the skin, thereby enhancing its therapeutic effect at the site of action while minimizing systemic absorption. nih.govnih.gov These advanced formulations are extensively studied using in vitro (lab-based) and ex vivo (using excised skin, often from porcine sources) models. tandfonline.commdpi.com

Various nano-based platforms have been engineered to encapsulate clobetasol propionate, including nanoemulsions, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and niosomes. nih.govmdpi.comtandfonline.com These carriers can overcome the drug's poor water solubility and sustain its release. nih.govtandfonline.com

Nanostructured Lipid Carriers (NLCs): In vitro studies using porcine ear skin have shown that NLCs can significantly enhance the accumulation of clobetasol propionate in the epidermis. mdpi.comresearchgate.net One study found that both uncoated and chitosan-coated NLCs increased the amount of the drug in the epidermis by more than 80-fold compared to a conventional commercial formulation. researchgate.net This demonstrates a high potential for epidermal targeting. researchgate.netscielo.br

Niosomal Gels: Research on niosomal gels loaded with clobetasol propionate has shown a significant improvement in drug deposition within the skin. tandfonline.comresearchgate.net An ex vivo permeation study demonstrated that a niosomal gel formulation achieved 61.12% drug permeation over 24 hours, compared to just 8.56% for a commercial cream. tandfonline.comresearchgate.net This resulted in a 5.1-fold improvement in drug deposition in the stratum corneum and viable layers of the skin. tandfonline.comresearchgate.net

Microparticles and Bigels: Formulations using PLGA (poly(lactic-co-glycolic acid)) microparticles embedded within a "bigel" (a combination of an oleogel and a hydrogel) have also been developed. tandfonline.combohrium.com Ex vivo skin permeation studies showed that this bigel formulation had higher permeation than a marketed product, and it provided sustained drug release. tandfonline.combohrium.com

These in vitro and ex vivo studies are crucial for screening and optimizing formulations. They allow researchers to quantify drug release, permeation through different skin layers, and retention within the target tissue, providing the foundational data needed before moving to more complex models. tandfonline.comnih.gov

Table 3: Comparison of Novel Delivery Systems for Clobetasol Propionate (In Vitro/Ex Vivo Data)

Delivery System Key Findings Model Used Source(s)
Nanoemulsion Showed higher drug release (~84%) over 24h compared to marketed gel (~58%). Wistar rat skin (in vivo context mentioned for bio-pharmacokinetics). nih.gov
Solid Lipid Nanoparticles (SLN) Achieved maximum drug deposition of 48.22 μg/mL compared to 19.12 μg/mL for pure CP. Not specified, likely skin model. nih.gov
Nanostructured Lipid Carriers (NLC) Enhanced CP amount in the epidermis >80-fold vs. commercial product. Pig ear skin. mdpi.comresearchgate.net
Niosomal Gel 61.12% permeation in 24h vs. 8.56% for commercial cream; 5.1-fold improved deposition. Not specified, likely skin model. tandfonline.comresearchgate.net
Microparticle-loaded Bigel Higher ex vivo skin permeation and sustained release compared to marketed formulation. Pig skin. tandfonline.combohrium.com

Fundamental Studies on Steroid Receptor Biology and Ligand Selectivity

The biological activity of clobetasol propionate is initiated by its binding to intracellular steroid receptors. msjonline.orgelsevierpure.com Fundamental research into the nature of these interactions is critical for understanding its efficacy and for designing new drugs with improved selectivity. Steroids enter target cells and bind to specific receptor proteins, such as the glucocorticoid receptor (GR), forming a complex that then alters gene expression. msjonline.orgelsevierpure.com However, the mere presence of a receptor does not guarantee a biological response, as receptors can exist in both active and inactive states. elsevierpure.com

A key area of investigation is ligand selectivity—the degree to which a drug binds to its intended target receptor versus other, often related, receptors. While clobetasol propionate is a potent GR agonist, studies have shown it also activates the mineralocorticoid receptor (MR). nih.gov This off-target activation of MR has been pharmacologically linked to the development of skin atrophy, a significant side effect of potent corticosteroids. nih.gov This has spurred research into developing novel non-steroidal GR agonists that are highly selective for GR over MR, with the goal of separating the desired anti-inflammatory effects from the unwanted atrophic effects. nih.gov

In a different aspect of selectivity, high-throughput screening has revealed a previously unappreciated and highly specific interaction of clobetasol propionate with a key metabolic enzyme. It was identified as a potent and selective inhibitor of cytochrome P450 3A5 (CYP3A5), a drug-metabolizing enzyme, while having a much weaker effect on the highly similar CYP3A4. nih.gov The study found an approximate 76-fold difference in the IC50 values for inhibiting CYP3A5 versus CYP3A4. nih.gov Molecular dynamics simulations suggest this selectivity arises from subtle differences in the active sites of the two enzymes and a specific interaction between clobetasol propionate and the heme moiety in CYP3A5. nih.gov This research provides fundamental insights into the specific molecular interactions of clobetasol propionate beyond its primary therapeutic receptors and highlights its potential as a chemical probe for studying CYP3A5 function. nih.gov

Q & A

Q. What experimental protocols are recommended for evaluating Cloderm’s anti-inflammatory efficacy in preclinical models?

  • Methodological Answer : Preclinical studies should employ randomized, controlled designs using established inflammation models (e.g., murine contact dermatitis). Key parameters include dose-response curves, histopathological analysis of skin biopsies, and cytokine profiling (e.g., IL-6, TNF-α). Ensure blinding during data collection to minimize bias. Data should be analyzed using ANOVA with post-hoc tests to compare treatment groups .

Q. How can researchers systematically review existing literature on this compound’s pharmacokinetic properties?

  • Methodological Answer : Use databases like PubMed and Scopus with search terms such as “this compound pharmacokinetics,” “corticosteroid absorption,” and “topical bioavailability.” Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, human/animal models) and assess study quality via tools like PRISMA. Synthesize data on half-life, metabolite profiles, and interspecies variability into comparative tables .

Q. What in vitro models are validated for studying this compound’s mechanism of action?

  • Methodological Answer : Primary human keratinocyte cultures or 3D epidermal equivalents are optimal for testing this compound’s effects on cellular pathways (e.g., NF-κB inhibition). Measure downstream markers like COX-2 suppression via qPCR or Western blot. Include positive controls (e.g., dexamethasone) and validate reproducibility across ≥3 independent experiments .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in atopic dermatitis subtypes be resolved?

  • Methodological Answer : Conduct meta-analyses stratified by patient demographics (e.g., age, ethnicity) and disease severity. Use multivariate regression to identify confounding variables (e.g., concurrent therapies, adherence rates). Experimental follow-ups might involve transcriptomic profiling of non-responders to identify resistance markers .

Q. What statistical approaches address variability in this compound’s therapeutic outcomes across longitudinal studies?

  • Methodological Answer : Mixed-effects models are suitable for repeated-measures data, accounting for individual variability and missing data. Pair this with sensitivity analyses to test assumptions (e.g., normality, homoscedasticity). For small cohorts, Bayesian hierarchical models improve robustness by borrowing strength across subgroups .

Q. How to design a study investigating this compound’s interaction with novel biologic therapies?

  • Methodological Answer : Use a factorial design to test this compound alone vs. combined with biologics (e.g., IL-4/IL-13 inhibitors). Primary endpoints could include synergistic reduction in EASI scores. Predefine stopping rules for adverse events and employ pharmacokinetic sampling to detect drug-drug interactions .

Q. What methodologies validate this compound’s long-term safety profile in chronic use?

  • Methodological Answer : Retrospective cohort studies with electronic health records can assess rare adverse events (e.g., skin atrophy). Propensity score matching balances covariates like age and comorbidities. For prospective data, incorporate teledermatology follow-ups and standardized adverse event reporting aligned with MedDRA terminology .

Data Analysis and Contradiction Management

Q. How to reconcile discrepancies between in vitro and clinical efficacy data for this compound?

  • Methodological Answer : Perform translational correlation analyses by comparing in vitro IC₅₀ values with clinical dose-response curves. Consider factors like tissue penetration and metabolic clearance. Use computational modeling (e.g., physiologically based pharmacokinetic simulations) to bridge gaps between model systems and human data .

Q. What techniques optimize dose-response studies for this compound in heterogeneous populations?

  • Methodological Answer : Adaptive trial designs allow dose adjustments based on interim analyses. Stratify enrollment by genetic biomarkers (e.g., glucocorticoid receptor polymorphisms) and apply model-informed drug development (MIDD) to predict optimal dosing. Validate findings using bootstrapping or cross-validation .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility in this compound research amid batch-to-batch variability?

  • Methodological Answer :
    Source this compound from certified suppliers (e.g., FDA-approved manufacturers). Document batch numbers and conduct stability testing. Include vehicle controls in all experiments and share raw data via repositories like Figshare to facilitate independent validation .

Q. What ethical frameworks govern this compound trials in vulnerable populations (e.g., pediatric patients)?

  • Methodological Answer :
    Adhere to ICH E11 guidelines for pediatric research. Obtain informed assent/consent with age-appropriate documentation. Use minimally invasive biomarkers (e.g., tape-strip proteomics) to reduce sampling burden. Ethics boards must review protocols for risk-benefit balance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.